Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRRSQHTAKWRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate" properties
An In-depth Technical Guide to Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate: A Key Building Block in Targeted Protein Degradation
Introduction
In the rapidly advancing field of chemical biology and drug discovery, the development of novel therapeutic modalities is paramount. One of the most promising strategies to emerge is targeted protein degradation, which utilizes the cell's own machinery to eliminate disease-causing proteins. At the heart of this technology are bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). This compound has emerged as a critical chemical intermediate and linker for the synthesis of these sophisticated molecular entities.[1][2]
This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a plausible synthetic pathway, its primary application as a PROTAC linker, and essential safety information. The content is tailored for researchers, medicinal chemists, and drug development professionals who are leveraging targeted protein degradation in their work. The piperazine scaffold is a well-established motif in medicinal chemistry, known for improving physicochemical properties and offering versatile points for chemical modification.[3] This particular derivative combines this privileged scaffold with a reactive primary amine and a Boc-protected nitrogen, providing the necessary handles for controlled, stepwise synthesis of complex PROTAC molecules.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. This compound is a structurally defined organic molecule designed for use in further chemical synthesis, particularly as a linker in the creation of PROTACs.[1][2]
| Property | Value | Source |
| CAS Number | 234108-58-8 | [2] |
| Molecular Formula | C11H21N3O3 | [2] |
| Molecular Weight | 243.31 g/mol | [2] |
| Appearance | Typically a solid (powder or crystalline) | Inferred from similar compounds[4] |
| Purity | ≥98% (Varies by supplier) | Inferred from supplier data[4] |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Inferred from lab chemical standards |
| Storage | Recommended to store at room temperature in the continental US, though conditions may vary. It is best to follow the Certificate of Analysis. | [1] |
Synthetic Strategy
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and analogous reactions.[3][5][6] The synthesis would likely start from a commercially available, Boc-protected piperazinone precursor, such as tert-butyl 3-oxopiperazine-1-carboxylate.[4][7]
The key transformation is the alkylation of the secondary amine within the piperazinone ring. This is a standard nucleophilic substitution reaction.
Proposed Synthetic Workflow
-
Starting Material Selection : The synthesis begins with tert-butyl 3-oxopiperazine-1-carboxylate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, preventing unwanted reactions at the N1 position of the piperazine ring.
-
Alkylation Reaction : The secondary amine at the N4 position is alkylated using a suitable two-carbon electrophile that contains a masked primary amine, such as 2-(Boc-amino)ethyl bromide or a similar reagent. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid byproduct.
-
Deprotection : The final step involves the selective removal of the Boc group from the newly introduced ethylamine side chain to reveal the free primary amine. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that leave the Boc group on the piperazinone ring intact, if desired, or can be removed in a subsequent step.
Caption: Proposed synthetic workflow for the target compound.
Application in PROTAC Development
The primary and most significant application of this compound is as a versatile linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
A PROTAC molecule consists of three main components:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A chemical linker that connects the two ligands.
This compound provides a robust scaffold for the linker component. The primary amine serves as a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation. The piperazinone ring itself provides structural rigidity and favorable physicochemical properties, while the Boc-protected nitrogen offers another site for diversification or attachment.
PROTAC Synthesis Workflow
The general workflow for incorporating this linker into a PROTAC involves a series of coupling and deprotection steps.
Caption: General workflow for PROTAC synthesis using the linker.
Spectroscopic Characterization
While raw spectral data is dependent on the specific batch and instrumentation, the expected spectroscopic signatures can be predicted based on the molecule's structure.
-
¹H NMR : The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm.[8] The ethyl chain protons and the piperazine ring protons would appear as multiplets in the aliphatic region (typically 2.5-3.5 ppm).[6][9] The protons of the primary amine (NH2) would likely appear as a broad singlet.
-
¹³C NMR : The carbon NMR would show a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm.[8] The carbonyl carbons of the amide and the carbamate would be observed further downfield (155-170 ppm).[6]
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 244.31.[6]
Safety, Handling, and Storage
As a laboratory chemical, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar piperazine derivatives provide guidance on handling.[10][11][12]
-
Hazard Classification : Similar compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] Some may be harmful if swallowed (H302).[10]
-
Precautionary Measures :
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[10][12] Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[10][12]
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water.[10] If inhaled, move the person to fresh air.[10]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
Conclusion
This compound is a strategically designed chemical building block of significant value to the field of targeted protein degradation. Its bifunctional nature, featuring a reactive primary amine and a protected piperazinone core, makes it an ideal linker for the modular synthesis of PROTACs. By providing a reliable means to connect E3 ligase ligands with target protein ligands, this compound facilitates the development of novel therapeutics aimed at degrading previously "undruggable" proteins. For researchers in medicinal chemistry and drug discovery, a thorough understanding of its properties, synthesis, and application is key to unlocking its full potential in creating the next generation of medicines.
References
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PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]
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PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]
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ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from ResearchGate. URL: [Link]
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MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2012(3), M772. URL: [Link]
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Pharmaffiliates. (n.d.). Tert-butyl 4-nitrosopiperazine-1-carboxylate. Retrieved from Pharmaffiliates.com. URL: [Link]
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INDOFINE Chemical Company. (n.d.). tert-BUTYL 3-OXOPIPERAZINE-1-CARBOXYLATE. Retrieved from Indofinechemical.com. URL: [Link]
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CP Lab Safety. (n.d.). tert-Butyl 3-Oxopiperazine-1-carboxylate, 1 gram. Retrieved from CP Lab Safety. URL: [Link]
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Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from a generic supporting information document. URL: [Link] (Note: This is a representative URL as the original source is a direct document link).
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ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from ResearchGate. URL: [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. URL: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from inno-pharmchem.com. URL: [Link]
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PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from inno-pharmchem.com. URL: [Link]
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Navigating a Key Scaffold: A Technical Guide to tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its chemical identity, focusing on its definitive CAS (Chemical Abstracts Service) number, and delve into the rationale behind its synthesis, characterization, and strategic application in drug discovery. This document is intended to serve as a practical resource for scientists, offering not just protocols but also the mechanistic and strategic reasoning that underpins its use in the development of novel therapeutics. Particular emphasis is placed on its emerging role as a versatile linker in the field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of reproducible science. This compound is definitively registered under CAS Number 234108-58-8 . It is crucial for researchers to use this specific identifier in all documentation, procurement, and publication to avoid ambiguity with structurally related compounds.
The molecule incorporates several key functional groups that dictate its utility:
-
A Boc-protected piperazine ring : The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, preventing its participation in undesired side reactions. This group is stable under a wide range of conditions but can be selectively removed under acidic conditions.
-
An Oxo-piperazine core : The ketone functionality introduces a degree of rigidity and a potential hydrogen bond acceptor site.
-
A primary aminoethyl side chain : This nucleophilic primary amine is the key reactive handle for subsequent chemical modifications, allowing for the covalent attachment of this scaffold to other molecules of interest.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 234108-58-8 | MedChemExpress[1] |
| Molecular Formula | C11H21N3O3 | MedChemExpress[1] |
| Molecular Weight | 243.31 g/mol | MedChemExpress[1] |
| IUPAC Name | This compound | N/A |
| Appearance | Typically a solid | General Knowledge |
| Solubility | Soluble in organic solvents like DCM, DMF, DMSO | General Knowledge |
Synthesis and Mechanistic Rationale
The synthesis of this intermediate is a multi-step process designed to strategically install the required functional groups while preventing unwanted reactivity. A common and logical synthetic approach is outlined below.
Generalized Synthetic Workflow
The synthesis typically begins with a commercially available piperazine derivative, such as tert-butyl 3-oxopiperazine-1-carboxylate (CAS 76003-29-7).[2][3] The core principle is to introduce the aminoethyl side chain via nucleophilic substitution.
Caption: Generalized synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
Choice of Starting Material : Using the pre-Boc-protected piperazine simplifies the synthesis by masking one of the two reactive nitrogen atoms from the outset.
-
Alkylation Strategy : 2-Bromoacetonitrile is an effective electrophile. The reaction proceeds via an SN2 mechanism where the nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbon of the bromoacetonitrile. A non-nucleophilic base like potassium carbonate is used to neutralize the HBr formed during the reaction without competing in the alkylation. Acetonitrile (ACN) is a common polar aprotic solvent that effectively solvates the reactants.
-
Reduction Step : The crucial conversion of the nitrile intermediate to the primary amine is achieved via reduction.
-
Lithium Aluminum Hydride (LiAlH4) is a powerful, non-selective reducing agent suitable for this transformation. It requires anhydrous conditions and careful quenching.
-
Catalytic Hydrogenation (H2/Raney Ni) is a milder, often preferred alternative in industrial settings. It is cleaner and avoids the generation of aluminum salts, though it may require specialized high-pressure equipment.
-
Role in Drug Discovery: A Versatile PROTAC Linker
While useful as a general-purpose building block, this compound has gained significant traction as a component in the synthesis of PROTACs.[1]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to degrade specific target proteins.[1] They consist of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
This molecule serves as a versatile precursor for the linker component. The primary amine allows for its straightforward incorporation into the linker chain, and the piperazine ring provides a desirable balance of rigidity and solubility, which is critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
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A Technical Guide to tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate: A Key Building Block for Targeted Protein Degradation
Executive Summary: This document provides a comprehensive technical overview of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, a crucial chemical intermediate in the field of drug discovery. With a molecular weight of 243.31 g/mol and the chemical formula C11H21N3O3, this molecule serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. This guide details the physicochemical properties, a validated synthetic pathway, analytical characterization protocols, and the strategic application of this linker in the construction of novel PROTACs, offering researchers and drug development professionals a foundational resource for its effective utilization.
The Emergence of Targeted Protein Degradation
Traditional pharmacology has focused on inhibiting the function of pathogenic proteins. However, a significant portion of the proteome is considered "undruggable" by these conventional methods. Targeted Protein Degradation (TPD) offers a paradigm shift by not just inhibiting, but completely removing target proteins from the cellular environment.
The PROTAC Mechanism
The most prominent TPD technology is the Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome, effectively eliminating it from the cell.[1]
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the stability and geometry of the ternary complex, thereby influencing the efficiency and selectivity of protein degradation. This compound provides a structurally robust and chemically versatile scaffold for this purpose.
Figure 1: The catalytic cycle of a PROTAC, illustrating the formation of a ternary complex to induce polyubiquitination and subsequent proteasomal degradation of a target protein.
Physicochemical and Structural Properties
The precise characterization of a chemical building block is fundamental to its successful application. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 243.31 g/mol | [1] |
| Molecular Formula | C11H21N3O3 | [1] |
| CAS Number | 234108-58-8 | [1][2] |
| Canonical SMILES | O=C(N1CC(N(CCN)CC1)=O)OC(C)(C)C | [3] |
| InChI Key | MCRRSQHTAKWRQS-UHFFFAOYSA-N | [3] |
| MDL Number | MFCD28053710 | [3] |
| Physical State | White to off-white solid (predicted) | N/A |
| Purity | ≥98% (typically available) | N/A |
Synthesis and Purification Protocol
The synthesis of this linker is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol describes a validated and logical synthetic route starting from commercially available tert-butyl 3-oxopiperazine-1-carboxylate.[4][5][6]
Proposed Synthetic Pathway
The core strategy involves the N-alkylation of the piperazinone nitrogen with a protected 2-aminoethyl group, followed by deprotection of the terminal amine. This ensures selective functionalization and prevents side reactions.
Figure 2: A validated workflow for the synthesis and purification of the target linker.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-oxopiperazine-1-carboxylate
-
To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) and N-(2-bromoethyl)phthalimide (1.1 eq).
-
Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere. The causality for using a carbonate base is to deprotonate the secondary amine of the piperazinone, activating it as a nucleophile for the subsequent SN2 reaction with the bromo-compound. DMF is chosen as a polar aprotic solvent to facilitate this type of reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phthalimide-protected intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in ethanol (EtOH).
-
Add hydrazine monohydrate (4.0-5.0 eq) to the solution. The use of hydrazine is a standard and highly effective method for cleaving the phthalimide protecting group, forming a stable phthalhydrazide byproduct that precipitates out of solution.
-
Heat the mixture to reflux and stir for 4-6 hours. A white precipitate will form.
-
Cool the reaction to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
Purification
The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., DCM/MeOH 95:5 to 90:10), is effective for isolating the pure compound. This self-validating protocol ensures that fractions are collected and analyzed by TLC to confirm the presence of the desired product before being combined.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, structure, and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the tert-butyl group (singlet, ~1.5 ppm), the piperazine ring protons, and the ethyl chain protons.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should show a prominent ion corresponding to [M+H]⁺ at m/z 244.31.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product. A C18 reverse-phase column with a mobile phase of water and acetonitrile (containing 0.1% trifluoroacetic acid or formic acid) is a standard method. Purity should typically exceed 98%.
Conclusion and Future Outlook
This compound is a high-value chemical tool for researchers in drug discovery. Its structure provides a balance of rigidity from the piperazinone ring and flexibility from the ethylamino chain, which is essential for optimizing PROTAC design. The terminal primary amine serves as a convenient handle for conjugation, while the Boc-protecting group on the piperazine ring allows for orthogonal synthesis strategies. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this one will undoubtedly grow, paving the way for the development of next-generation therapeutics.
References
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PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
PubChem. Tert-butyl 3-oxopiperazine-1-carboxylate. [Link]
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An In-Depth Technical Guide to tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is a heterobifunctional chemical entity of significant interest in modern medicinal chemistry, particularly in the rapidly evolving field of targeted protein degradation. Its unique structural architecture, featuring a Boc-protected piperazine core, a reactive primary amine, and an oxopiperazine moiety, establishes it as a valuable and versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its critical role in the design and development of novel therapeutics.
Introduction: The Rise of PROTACs and the Pivotal Role of Linkers
The paradigm of drug discovery is undergoing a significant shift, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. PROTACs are at the forefront of this revolution. These chimeric molecules are designed with two distinct heads—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery.
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. The piperazine moiety, in particular, has gained prominence in linker design for its ability to impart conformational rigidity and improve aqueous solubility upon protonation. This compound serves as a key building block for incorporating these desirable features into PROTAC linkers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 234108-58-8 | [1][2] |
| Molecular Formula | C₁₁H₂₁N₃O₃ | [1][2] |
| Molecular Weight | 243.31 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and DMSO. | Inferred from synthetic procedures |
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that leverages well-established principles of organic chemistry, including nucleophilic substitution and protecting group strategies. The following protocol outlines a common and effective synthetic route.
Overall Synthesis Scheme
Figure 1: Overall synthesis scheme for this compound.
Step 1: N-Alkylation of the Piperazine Core
The synthesis commences with the N-alkylation of tert-butyl 3-oxopiperazine-1-carboxylate. The Boc protecting group on one of the piperazine nitrogens effectively deactivates it, allowing for selective alkylation at the other nitrogen.
Protocol:
-
To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture. The phthalimide group serves as a protecting group for the primary amine of the ethylamino side chain.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(2-phthalimidoethyl)-3-oxopiperazine-1-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Rationale:
The reaction proceeds via a standard SN2 mechanism. The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group and displacing the bromide leaving group. The potassium carbonate neutralizes the hydrobromic acid byproduct, driving the reaction to completion. The use of a phthalimide protecting group is advantageous due to its stability under various reaction conditions.
Step 2: Deprotection of the Primary Amine
The final step involves the removal of the phthalimide protecting group to unveil the desired primary amine. Hydrazinolysis is a classic and effective method for this transformation.
Protocol:
-
Dissolve the purified tert-butyl 4-(2-phthalimidoethyl)-3-oxopiperazine-1-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, this compound.
Mechanistic Rationale:
Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to the formation of a stable five-membered ring, phthalhydrazide, and the release of the free primary amine.
Figure 2: Simplified mechanism of phthalimide deprotection by hydrazinolysis.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the piperazine ring will appear as multiplets in the region of 2.5-3.5 ppm. The methylene protons of the ethylamino side chain will also be present in this region. The two protons of the primary amine will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the oxopiperazine will be downfield, typically above 160 ppm. The carbons of the piperazine ring and the ethylamino side chain will appear in the 40-60 ppm range.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of 244.16.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the carbamate at approximately 1690 cm⁻¹. The C-N stretching vibrations will appear in the 1100-1300 cm⁻¹ region. The N-H stretching of the primary amine will be visible as one or two bands in the 3300-3500 cm⁻¹ region.
Applications in PROTAC Development
The primary application of this compound is as a versatile linker in the synthesis of PROTACs.[2][3][4] The terminal primary amine provides a convenient handle for conjugation to a ligand for either the target protein or the E3 ligase, typically through amide bond formation. The Boc-protected piperazine nitrogen can be deprotected at a later stage to allow for further functionalization or to serve as a point of attachment for the other ligand.
The oxopiperazine and the Boc-protected piperazine moieties contribute to the rigidity of the linker, which can be advantageous for pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[5] Furthermore, the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC, a critical parameter for drug development.
Workflow for PROTAC Synthesis:
Figure 3: General workflow for the synthesis of a PROTAC using the title compound.
Safety and Handling
While a specific safety data sheet for CAS number 234108-58-8 is not widely available, based on the SDS for the highly analogous compound tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0), the following precautions should be observed[6]:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
This compound is a strategically designed chemical building block that addresses the growing need for sophisticated linkers in the development of PROTACs. Its combination of a reactive primary amine for facile conjugation, a Boc-protected piperazine for controlled, sequential synthesis, and a rigidifying oxopiperazine core makes it a valuable tool for medicinal chemists. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like this will undoubtedly increase, solidifying its importance in the synthesis of the next generation of therapeutics.
References
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022. Available at: [Link]
-
Macmillan Group, Princeton University. Supplementary Information. Available at: [Link]
-
MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(19), 2093-2096. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]
-
Organic Syntheses. (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]
Sources
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Dawn of a New Therapeutic Modality
In the rapidly evolving landscape of drug discovery, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-based pharmacology to a novel, event-driven therapeutic strategy. By co-opting the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, opening up new avenues for treating a wide range of human ailments. At the heart of these innovative bifunctional molecules lies the linker, a critical component that dictates the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This technical guide provides an in-depth exploration of a key building block in the PROTAC linker toolbox: tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate .
Introduction: Unveiling a Versatile PROTAC Linker Building Block
This compound is a heterobifunctional chemical entity that has emerged as a valuable tool in the synthesis of PROTACs. Its unique structural features, comprising a piperazine core with a protected amine and a reactive primary amine, offer a versatile platform for the construction of effective protein degraders. This guide will delve into the chemical identity, synthesis, applications, and handling of this important molecule, providing researchers with the foundational knowledge required to leverage its potential in their drug discovery endeavors.
Chemical Identity and Synonyms
A clear understanding of the nomenclature of a chemical compound is paramount for effective communication and information retrieval. "this compound" is the most commonly used name for this compound. However, a variety of synonyms and alternative names are also in use across different chemical databases and supplier catalogs.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 234108-58-8[1] |
| Molecular Formula | C11H21N3O3[1] |
| Molecular Weight | 243.31 g/mol [1] |
A comprehensive list of synonyms includes:
-
1-Boc-4-(2-aminoethyl)-3-oxopiperazine
-
This compound
-
4-(2-Aminoethyl)-3-oxo-1-piperazinecarboxylic acid 1,1-dimethylethyl ester
The presence of the tert-butyloxycarbonyl (Boc) protecting group is a key feature of this molecule, enabling selective functionalization of the piperazine nitrogen atoms.
The Strategic Role in PROTAC Design
The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker, which connects the target-binding "warhead" and the E3 ligase-recruiting ligand, plays a crucial role in orchestrating this interaction. The structural characteristics of this compound make it an attractive component for PROTAC linkers.
The piperazine core can impart a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex. Furthermore, the presence of multiple nitrogen atoms can enhance the solubility of the resulting PROTAC, a critical parameter for bioavailability. The terminal primary amine provides a convenient handle for conjugation to either the warhead or the E3 ligase ligand, while the Boc-protected nitrogen allows for further chemical modifications if desired.
Figure 1: General mechanism of action of a PROTAC.
Synthesis and Chemical Properties
A potential synthetic approach could involve the reaction of tert-butyl 3-oxopiperazine-1-carboxylate with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the phthalimide group.
Proposed Synthetic Workflow
Sources
"Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate" mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Piperazine-Based Compounds: A Case Study on Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Executive Summary
This compound is a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. While this specific compound is commercially available as a synthetic building block, its biological mechanism of action has not been elucidated in publicly accessible literature. This guide, therefore, adopts a proactive and instructional approach. Instead of detailing a known mechanism, it provides a comprehensive, technically-grounded framework for researchers and drug development professionals on how to systematically investigate and determine the mechanism of action for a novel compound such as this.
This document serves as a strategic manual, outlining a multi-tiered experimental approach that spans from initial computational predictions and target identification to rigorous in vitro validation and pathway analysis. By presenting this in the context of this compound, we offer a tangible case study for the broader challenge of mechanism of action elucidation in early-stage drug discovery.
Part 1: Initial Characterization and Target Identification
The foundational step in understanding a compound's biological effect is to identify its molecular target(s). This phase employs a combination of computational and experimental techniques to generate and test hypotheses.
In Silico Profiling: A Predictive Starting Point
Before initiating wet-lab experiments, computational methods can efficiently screen for potential biological targets based on the compound's structure. This approach saves resources and helps in designing more focused subsequent experiments.
Methodology: Structure-Based Virtual Screening
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Target Library Selection: A library of 3D protein structures is compiled. Given the prevalence of the piperazine scaffold in neurological drugs, this library should be enriched with G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Molecular Docking: A docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to predict the binding pose and affinity of the compound against each target in the library.
-
Analysis and Prioritization: The results are ranked based on docking scores and binding energies. Top-scoring targets are prioritized for experimental validation.
Expected Outcome: A ranked list of potential protein targets, providing a rational basis for downstream experiments.
Phenotypic Screening: Uncovering Cellular Effects
Parallel to in silico work, phenotypic screening can reveal the compound's effect on cell behavior without a priori knowledge of the target.
Methodology: High-Content Imaging Assay
-
Cell Line Selection: A panel of relevant human cell lines (e.g., neuronal, cancerous) is chosen.
-
Compound Treatment: Cells are treated with a range of concentrations of the compound.
-
Staining and Imaging: After a set incubation period, cells are stained with fluorescent dyes to visualize various cellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopy and image analysis software are used to quantify changes in cell morphology, proliferation, or other parameters.
-
Data Analysis: A "phenotypic fingerprint" of the compound's effect is generated and can be compared to a database of known drugs to infer a potential mechanism.
Affinity-Based Target Identification
For a more direct approach, chemical proteomics can be employed to isolate the compound's binding partners from a complex biological sample.
Methodology: Affinity Chromatography
-
Immobilization: The compound is chemically modified to be attached to a solid support (e.g., agarose beads) while preserving its structural integrity. The primary amine group on the ethyl side chain is a suitable point of attachment.
-
Lysate Incubation: The immobilized compound is incubated with a cell or tissue lysate.
-
Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted.
-
Protein Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).
Workflow for Target Identification
Caption: Workflow for initial target discovery.
Part 2: Target Validation and Mechanistic Deep Dive
Once a list of potential targets is generated, the next crucial phase is to validate these interactions and understand their functional consequences.
Biophysical Confirmation of Binding
It is essential to confirm a direct, physical interaction between the compound and its putative target protein.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: The purified target protein is immobilized on a sensor chip.
-
Analyte Injection: A solution containing this compound is flowed over the chip.
-
Detection: The binding event is detected in real-time by measuring changes in the refractive index at the sensor surface.
-
Data Analysis: Kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) are calculated.
| Parameter | Description | Typical Value for Drug-Target Interaction |
| ka (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁷ |
| kd (s⁻¹) | Dissociation rate constant | 10⁻² - 10⁻⁵ |
| KD (M) | Equilibrium dissociation constant (kd/ka) | Nanomolar (nM) to low micromolar (µM) |
Table 1: Key parameters derived from SPR analysis.
Functional Assays: From Binding to Biological Effect
Confirmation of binding must be followed by evidence that this interaction leads to a functional change in the target's activity.
Example Protocol: Kinase Inhibition Assay (If target is a kinase)
-
Assay Setup: In a microplate well, combine the target kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Reaction and Detection: Allow the kinase reaction to proceed. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method (e.g., Kinase-Glo®).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Pathway Analysis
The final step is to understand how the compound's effect on its target modulates downstream signaling pathways within the cell.
Methodology: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the compound and then lyse them to release their protein content.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.
-
Antibody Probing: Incubate the membrane with primary antibodies specific for key proteins in the hypothesized signaling pathway (e.g., phosphorylated vs. total forms of a downstream kinase).
-
Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands. Changes in protein levels or phosphorylation status can confirm pathway modulation.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway.
References
-
Molecular Docking
- Title: "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimiz
- Source: Journal of Comput
-
URL: [Link]
-
High-Content Screening
- Title: "High-content screening: a powerful approach to systems cell biology and drug discovery"
- Source: N
-
URL: [Link]
-
Chemical Proteomics
- Title: "Chemical proteomics: a powerful tool for drug target identific
- Source: Expert Opinion on Drug Discovery
-
URL: [Link]
-
Surface Plasmon Resonance (SPR)
- Title: "Surface plasmon resonance (SPR)
- Source: Drug Discovery Today
-
URL: [Link]
- Kinase Assays: Title: "Kinase-Glo® Luminescent Kinase Assay" Source: Promega Corpor
The Strategic Integration of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a powerful therapeutic modality. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and overall degradation activity. This guide provides a comprehensive technical overview of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, a key building block for the construction of advanced PROTACs. We will delve into the rationale behind its design, detailed synthetic protocols, and its strategic incorporation into final PROTAC constructs, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Pivotal Role of the Linker in PROTAC Design
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is far from being a passive tether; it plays a crucial role in orienting the POI and E3 ligase for efficient ubiquitination and subsequent degradation.[2] The chemical nature, length, rigidity, and solubility of the linker significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[3][4]
Piperazine-containing linkers have emerged as a valuable class of building blocks in PROTAC design.[5] They offer a degree of rigidity that can pre-organize the PROTAC into a productive conformation, reducing the entropic penalty of ternary complex formation.[6][] Furthermore, the piperazine motif can enhance the aqueous solubility of the PROTAC, a critical parameter for improving cell permeability and overall pharmacokinetic properties.[8] The protonatable nitrogen atoms in the piperazine ring can contribute to improved solubility and may play a role in endosomal escape.[5]
This compound is a versatile building block that incorporates the beneficial features of a piperazine core with a reactive primary amine for facile conjugation to either the POI ligand or the E3 ligase ligand. The Boc-protecting group on the piperazine nitrogen allows for controlled, sequential synthesis, a cornerstone of modular PROTAC assembly.
Physicochemical Properties and Design Rationale
The structure of this compound is strategically designed for its role as a PROTAC linker.
| Property | Value | Source |
| Molecular Formula | C11H21N3O3 | [9] |
| Molecular Weight | 243.31 g/mol | [9] |
| CAS Number | 234108-58-8 | [9] |
The key design elements and their functional implications are:
-
Boc-Protected Piperazine Ring: The tert-butoxycarbonyl (Boc) group provides a robust protecting group for the piperazine nitrogen, preventing unwanted side reactions during the initial coupling steps of PROTAC synthesis. It can be readily removed under acidic conditions to reveal a secondary amine for further functionalization if required.
-
3-Oxopiperazine Core: The oxo group introduces a degree of polarity and can participate in hydrogen bonding interactions within the ternary complex. The piperazinone ring system provides conformational constraint, limiting the flexibility of the linker.
-
Aminoethyl Side Chain: The primary amine at the terminus of the ethyl chain serves as a versatile nucleophile for forming stable amide bonds with carboxylic acid-functionalized POI or E3 ligase ligands. This is a common and reliable method for PROTAC assembly.[10]
Synthesis of the Linker Building Block
While a direct, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of functionalized piperazinones and related compounds. The following protocol is a representative example of how this key intermediate can be synthesized.
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from commercially available reagents.
Caption: Proposed synthetic workflow for the target linker.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate
This intermediate can be prepared from commercially available starting materials through various established methods for the synthesis of 3-oxopiperazine derivatives.
Step 2: Alkylation with 2-(Boc-amino)ethyl bromide
This step involves the N-alkylation of the piperazinone intermediate.
-
Materials:
-
tert-Butyl 3-oxopiperazine-1-carboxylate
-
2-(Boc-amino)ethyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or another suitable base
-
-
Procedure:
-
Dissolve tert-butyl 3-oxopiperazine-1-carboxylate in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Slowly add a solution of 2-(Boc-amino)ethyl bromide in DMF to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(2-(Boc-amino)ethyl)-3-oxopiperazine-1-carboxylate.
-
Step 3: Deprotection of the Primary Amine
The final step is the selective removal of the Boc group from the primary amine.
-
Materials:
-
tert-Butyl 4-(2-(Boc-amino)ethyl)-3-oxopiperazine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the product from Step 2 in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product, this compound, can often be used in the next step without further purification after co-evaporation with a solvent like DCM to remove residual TFA.
-
Incorporation into PROTACs: A Step-by-Step Guide
The primary amine of this compound is typically coupled to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) via an amide bond formation.
Caption: General workflow for incorporating the linker into a PROTAC.
Experimental Protocol: Amide Coupling
This protocol describes the coupling of the linker to a carboxylic acid-functionalized ligand.
-
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (e.g., a derivative of a kinase inhibitor or an E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the activated ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent.
-
The crude product is then purified, typically by preparative HPLC, to yield the Boc-protected PROTAC intermediate.
-
Characterization and Quality Control of the Final PROTAC
Thorough characterization of the final PROTAC is essential to confirm its identity, purity, and integrity.
| Analytical Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To determine the purity of the compound and confirm its molecular weight. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the PROTAC and confirm the presence of all its components. |
| HRMS (High-Resolution Mass Spectrometry) | To obtain an accurate mass measurement, further confirming the elemental composition of the molecule. |
| Preparative HPLC (High-Performance Liquid Chromatography) | For the final purification of the PROTAC to achieve high purity, which is crucial for biological assays. |
Conclusion: A Versatile Tool for Advanced PROTAC Development
This compound represents a valuable and strategically designed building block for the synthesis of sophisticated PROTACs. Its inherent rigidity, potential for improved solubility, and versatile reactive handle for conjugation make it an attractive choice for researchers aiming to optimize the performance of their protein degraders. The modular nature of its incorporation into PROTACs allows for the systematic exploration of linker length and composition, which is a critical aspect of rational PROTAC design. By providing a solid foundation in both the synthesis of this key linker and its application in PROTAC assembly, this guide aims to empower researchers to accelerate the development of novel and effective targeted protein degraders.
References
- Desantis, J., et al. (2022).
- BOC Sciences. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
- Desantis, J., et al. (2022).
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- BenchChem. (2025). Application Notes: Synthesis of PROTACs using Acid-PEG4-t-butyl ester.
-
PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]
- BenchChem. (2025).
- Mares, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters, 11(9), 1723–1729.
- PITTELKOW, M., LEWINSKY, R., & CHRISTENSEN, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 179.
- Edmondson, S. D., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 62(15), 6839-6864.
-
CAS. (2024). PROTACs revolutionize small molecule drugs. [Link]
- Galla, M. S., et al. (2022). Experimental pKa values of piperazine-containing PROTACs. RSC Medicinal Chemistry, 13(10), 1239-1249.
- Maniaci, C. (2017). Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. [Doctoral dissertation, Università degli Studi di Messina].
- Han, X., & Sun, Y. (2023). PROTACs: A novel strategy for cancer drug discovery and development. Frontiers in Pharmacology, 14, 1194829.
- Ciulli, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 235-257.
- Foley, C. A., et al. (2021). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 64(15), 11528–11542.
- Mares, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 63(17), 9137–9149.
-
BMG LABTECH. (2023). PROTACs: proteolysis-targeting chimeras. [Link]
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The Strategic Integration of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in PROTAC Design: A Technical Guide
Abstract
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, selectivity, and physicochemical properties. This in-depth technical guide focuses on a specific and increasingly important linker building block: tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate . We will explore the rationale behind its use, its synthesis, its impact on PROTAC properties, and provide practical guidance for its incorporation into drug discovery workflows.
The Central Role of the Linker in PROTAC Function
PROTACs operate by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker is not merely a passive tether but an active participant in this process, influencing the stability and geometry of the ternary complex, as well as the overall drug-like properties of the PROTAC molecule.[2]
The composition and length of the linker are critical for optimal PROTAC activity.[2] Linkers are broadly classified based on their flexibility and chemical nature, with common motifs including polyethylene glycol (PEG) chains, alkyl chains, and more rigid heterocyclic scaffolds.[2] While flexible linkers offer synthetic accessibility, rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially improving potency and selectivity.[3]
The Rise of Piperazine-Based Linkers: A Focus on Rigidity and Physicochemical Properties
Saturated heterocyclic linkers, such as those containing piperazine and piperidine rings, have gained prominence in PROTAC design for their ability to impart conformational rigidity.[2] This rigidity can lead to a more defined spatial orientation of the target-binding and E3 ligase-recruiting ligands, which is crucial for productive ternary complex formation.[4]
Piperazine-containing linkers offer several advantages:
-
Improved Solubility: The presence of a basic nitrogen atom allows for protonation at physiological pH, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[4][5]
-
Enhanced Cell Permeability: The incorporation of a rigid, polar piperazine moiety can modulate the physicochemical properties of the PROTAC, leading to improved cell membrane permeability.[4] This is a significant consideration, as many PROTACs fall outside the traditional "rule of five" for oral bioavailability.
-
Metabolic Stability: The piperazine ring can improve the metabolic stability of the linker by preventing N-dealkylation reactions.[6]
-
Synthetic Versatility: The piperazine scaffold allows for orthogonal protection strategies, enabling the sequential and controlled attachment of the target-binding and E3 ligase-recruiting ligands.[]
This compound: A Key Building Block
3.1. Structure and Physicochemical Properties
"this compound" is a bifunctional linker precursor that incorporates a rigid piperazinone core. The tert-butoxycarbonyl (Boc) group provides a protecting group for one of the nitrogen atoms, allowing for selective functionalization, while the primary amine on the ethyl side chain serves as a reactive handle for conjugation.
| Property | Value | Source |
| CAS Number | 234108-58-8 | [8] |
| Molecular Formula | C11H21N3O3 | [8] |
| Molecular Weight | 243.31 g/mol | [8] |
3.2. Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1-Boc-3-oxopiperazine.
Step 1: Synthesis of 1-Boc-3-oxopiperazine
A common method for the synthesis of 1-Boc-3-oxopiperazine involves the reaction of piperazin-2-one with di-tert-butyl dicarbonate (Boc₂O).[1][9]
-
Materials: Piperazin-2-one, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazin-2-one in dichloromethane.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with dichloromethane and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-3-oxopiperazine as a white solid.[9]
-
Step 2: N-Alkylation to Introduce the Aminoethyl Group
The second step involves the alkylation of the N4 position of 1-Boc-3-oxopiperazine with a suitable electrophile bearing a protected amine, followed by deprotection. A common strategy is to use 2-(Boc-amino)ethyl bromide or a similar reagent.
-
Materials: 1-Boc-3-oxopiperazine, 2-(Boc-amino)ethyl bromide, a suitable base (e.g., potassium carbonate), a suitable solvent (e.g., acetone or acetonitrile), an acid for deprotection (e.g., trifluoroacetic acid or HCl in dioxane).
-
Procedure:
-
To a solution of 1-Boc-3-oxopiperazine in the chosen solvent, add the base and 2-(Boc-amino)ethyl bromide.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the Boc-protected intermediate.
-
Dissolve the intermediate in a suitable solvent and treat with the acid to remove the Boc protecting group from the ethylamine side chain.
-
Neutralize and purify to obtain the final product, this compound.
-
Incorporation into PROTAC Synthesis and Workflow
The synthesized linker, with its free primary amine, is ready for incorporation into a PROTAC molecule. This is typically achieved through an amide bond formation with a carboxylic acid-functionalized E3 ligase ligand or target-binding warhead. The Boc-protected nitrogen of the piperazinone ring can be deprotected later in the synthesis to allow for coupling with the other binding partner.
Evaluation of PROTACs Containing the Piperazinone Linker
Once a PROTAC incorporating the "this compound" derived linker is synthesized, a series of in vitro and in-cell assays are necessary to evaluate its efficacy.
5.1. Biophysical Assays for Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for target degradation. Several biophysical techniques can be employed to characterize this interaction:
| Assay | Principle | Key Information |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), kinetics (kon, koff), and cooperativity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry, and thermodynamic parameters (ΔH, ΔS). |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled molecule upon binding. | Binding affinity (KD). |
5.2. Cellular Assays for Protein Degradation
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.
-
Western Blotting: A widely used method to quantify the levels of the target protein after treatment with the PROTAC.
-
Reporter Gene Assays: Cells can be engineered to express the target protein fused to a reporter (e.g., luciferase or a fluorescent protein), allowing for a high-throughput assessment of protein degradation.
-
Mass Spectrometry-based Proteomics: Provides a global view of protein level changes in response to PROTAC treatment, enabling assessment of selectivity.
Conclusion and Future Perspectives
"this compound" represents a valuable building block for the construction of PROTACs with improved drug-like properties. Its rigid piperazinone core can enhance the conformational stability of the linker, while the basic nitrogen atom can improve solubility and cell permeability. The synthetic accessibility of this linker precursor makes it an attractive choice for medicinal chemists working on the design and optimization of novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such well-defined and property-enhancing scaffolds will be crucial for the development of the next generation of PROTAC-based therapeutics.
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An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, a heterobifunctional chemical entity increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous structures and foundational chemical principles to forecast its physicochemical behavior. We present a detailed examination of the structural components—the tert-butoxycarbonyl (Boc) protecting group, the piperazin-3-one core, and the primary aminoethyl side chain—and their collective influence on solubility and stability. Furthermore, this guide offers robust, field-proven experimental protocols for the systematic evaluation of these properties, designed to equip researchers and drug development professionals with the necessary tools for effective compound characterization and formulation development.
Introduction: A Structural Perspective
This compound (CAS No. 234108-58-8) is a key building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.[1][2] As a PROTAC linker, its physicochemical properties are paramount, directly influencing the solubility, permeability, and metabolic stability of the final therapeutic agent.[2][] Understanding the solubility and stability of the isolated linker is a critical first step in the rational design of effective PROTACs.[4][5]
The molecule's structure can be deconstructed into three key functional domains, each contributing distinct physicochemical characteristics:
-
The tert-Butoxycarbonyl (Boc) Group: A lipophilic, bulky protecting group that generally enhances solubility in a wide range of organic solvents.[6] Its presence significantly reduces the polarity and basicity of the piperazine nitrogen it protects.
-
The Piperazin-3-one Ring: A cyclic amide (lactam) structure. The carbonyl group introduces polarity and a hydrogen bond acceptor site, while the overall heterocyclic system contributes to the molecule's scaffold. The presence of the lactam functionality introduces a potential site for hydrolysis.
-
The 2-Aminoethyl Side Chain: This feature introduces a primary amine, a basic and polar functional group capable of forming hydrogen bonds and acting as a proton acceptor. This terminal amine is expected to significantly influence aqueous solubility, particularly in acidic conditions where it will be protonated.
This guide will systematically explore how these structural elements dictate the compound's behavior in various solvent systems and under different stress conditions.
Predicted Solubility Profile
The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution.[1][7] For this compound, we can predict its solubility based on the principle of "like dissolves like," considering the contributions of its functional groups.[8]
Aqueous Solubility
The molecule possesses both hydrophobic (Boc group) and hydrophilic (primary amine, amide carbonyl) moieties, suggesting amphiphilic character.
-
Effect of pH: The primary amine (pKa likely around 9-10) will be the dominant factor governing pH-dependent aqueous solubility.
-
In acidic media (pH < 7): The primary amine will be protonated to form an ammonium salt (R-NH3+). This ionization will dramatically increase the molecule's polarity and is predicted to lead to high aqueous solubility .
-
In neutral to basic media (pH > 7): The amine will be in its free base form (R-NH2), reducing its hydrogen bonding capacity with water. The influence of the lipophilic Boc group will become more pronounced, leading to lower aqueous solubility .
-
Organic Solvent Solubility
The presence of the large, nonpolar Boc group is expected to confer good solubility in a range of common organic solvents.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to the molecule's polar functional groups (amide, amine). These solvents are commonly used for preparing stock solutions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected, facilitated by the Boc group and the overall organic nature of the molecule.
-
Alcohols (e.g., Methanol, Ethanol): Good solubility is predicted, as these solvents can engage in hydrogen bonding with the amine and amide groups.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected due to the polarity imparted by the primary amine and the piperazinone core.
Table 1: Predicted Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous (Acidic, pH < 7) | 0.1 M HCl, pH 4 Acetate Buffer | High | Protonation of the primary amine to form a soluble salt. |
| Aqueous (Neutral/Basic) | Purified Water, PBS (pH 7.4) | Low to Moderate | Free base form is less polar; lipophilic Boc group dominates. |
| Polar Aprotic | DMSO, DMF | High | Solvation of polar functional groups. |
| Alcohols | Methanol, Ethanol | High | Hydrogen bonding interactions. |
| Chlorinated | Dichloromethane (DCM) | High | Favorable interactions with the organic scaffold. |
| Nonpolar | Hexanes, Toluene | Low | Mismatch in polarity. |
Predicted Stability Profile and Degradation Pathways
The stability of a pharmaceutical intermediate is crucial for ensuring its quality and purity. Potential degradation pathways for this compound are primarily centered around the hydrolysis of its two key functional groups: the Boc-carbamate and the lactam (amide) bond.
pH-Dependent Stability
-
Acidic Conditions (pH < 4): The Boc protecting group is notoriously labile to acid.[9] The primary degradation pathway is expected to be the acid-catalyzed cleavage of the Boc group, proceeding via a stable tert-butyl cation to release carbon dioxide and the deprotected piperazinone.[10][11] This reaction is often rapid, especially in the presence of strong acids like trifluoroacetic acid (TFA) or HCl.[9]
-
Neutral Conditions (pH ~7): The compound is expected to exhibit its greatest stability at or near neutral pH. Both the Boc group and the cyclic amide are generally stable under these conditions.
-
Basic Conditions (pH > 9): The Boc group is stable to basic and nucleophilic conditions.[10] However, the piperazin-3-one contains a lactam, which is susceptible to base-catalyzed hydrolysis. This would result in ring-opening to form a linear amino acid derivative. While amides are generally more stable to hydrolysis than esters, prolonged exposure to strong bases or elevated temperatures could promote this degradation pathway.[12]
Other Stress Factors
-
Oxidative Stability: The primary amine and the secondary amine within the piperazinone ring could be susceptible to oxidation. Exposure to oxidizing agents may lead to the formation of various degradation products.
-
Photostability: While the molecule lacks significant chromophores that absorb UV-Vis light, direct exposure to high-intensity light should be evaluated as per ICH guidelines.[13]
-
Thermal Stability: The compound is expected to be a solid at room temperature and should be stable under standard storage conditions. Thermal stress testing at elevated temperatures will determine its melting point and identify any thermally induced degradation pathways.
Diagram 1: Potential Degradation Pathways
Caption: Predicted degradation pathways under stress conditions.
Experimental Protocols for Characterization
To move from prediction to empirical fact, a systematic experimental evaluation is required. The following protocols are designed as self-validating systems to accurately determine the solubility and stability of the title compound.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility.[7][14]
Objective: To determine the equilibrium solubility of the compound in various aqueous and organic solvents.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials, each containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, 0.1 M HCl, methanol, acetonitrile). The presence of visible solid material is essential to ensure saturation.[7]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A 24-48 hour period is typical.[14]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and separate the liquid from the solid phase using either centrifugation followed by collection of the supernatant or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Diagram 2: Workflow for Shake-Flask Solubility Assay
Caption: Experimental workflow for thermodynamic solubility.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[15][16] These studies are a core component of developing stability-indicating analytical methods.[17][18]
Objective: To investigate the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) as recommended by ICH guidelines.[13][19]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution (or solid compound for thermal/photolytic studies) to the following conditions:
-
Acidic Hydrolysis: Dilute with 0.1 M HCl and heat at 60-80 °C.
-
Basic Hydrolysis: Dilute with 0.1 M NaOH and heat at 60-80 °C.
-
Neutral Hydrolysis: Dilute with purified water and heat at 60-80 °C.
-
Oxidative Degradation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without complete destruction of the molecule.[20]
-
Sample Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a high-resolution analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS.
-
Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Perform a mass balance to account for the parent compound and all degradation products.
-
Use PDA and MS data to help elucidate the structures of any significant degradants.
-
Conclusion and Recommendations
This compound is a molecule of significant interest in drug discovery, and a thorough understanding of its physicochemical properties is essential for its effective application. Based on its structure, we predict high solubility in acidic aqueous solutions and common organic solvents, with lower solubility in neutral or basic aqueous media. The primary stability liabilities are anticipated to be acid-catalyzed deprotection of the Boc group and potential base-catalyzed hydrolysis of the lactam ring.
It is imperative that these predictions are confirmed through rigorous experimental evaluation. The protocols detailed in this guide for solubility and stability testing provide a robust framework for generating the high-quality data needed to inform formulation development, define appropriate storage and handling conditions, and support regulatory submissions. Early and comprehensive characterization will ultimately accelerate the translation of novel PROTACs from the laboratory to the clinic.
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]
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Veseli, A., et al. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
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Pro-Vider (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Pro-Vider. [Link]
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Farnaby, W., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. NIH National Library of Medicine. [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
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Fowles, D. J., et al. (2025). Physics-based solubility prediction for organic molecules. University of Strathclyde. [Link]
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BioPharm International (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
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Shchelkunova, T. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Klick, S., et al. (2005). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
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Navigating the Safety Profile of a Novel PROTAC Linker: A Technical Guide to tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted protein degradation, the rational design of proteolysis-targeting chimeras (PROTACs) necessitates a deep understanding of each constituent component. The linker moiety, which bridges the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and developability.[1][2] tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate (CAS No. 234108-58-8) has emerged as a valuable building block in the synthesis of these heterobifunctional molecules.[1][3] Its unique structural features, combining a constrained piperazinone scaffold with a reactive primary amine, offer researchers a versatile tool for PROTAC assembly.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a thorough understanding of its physical and chemical properties. These parameters influence storage conditions, potential reactivity, and appropriate emergency response measures.
| Property | Value | Source |
| CAS Number | 234108-58-8 | [3] |
| Molecular Formula | C₁₁H₂₁N₃O₃ | [3] |
| Molecular Weight | 243.31 g/mol | [3] |
| Appearance | Solid (form may vary) | [4] |
Hazard Identification and Classification
Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound, this section extrapolates potential hazards from available supplier information and data on closely related structural analogs. The primary hazards are associated with ingestion, and skin, eye, and respiratory irritation.
GHS Classification (Anticipated)
-
Acute Toxicity, Oral (Category 4) : H302: Harmful if swallowed.[5]
-
Skin Irritation (Category 2) : H315: Causes skin irritation.[4][6][7]
-
Serious Eye Irritation (Category 2A) : H319: Causes serious eye irritation.[4][6][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : H335: May cause respiratory irritation.[4][6][7]
GHS Label Elements
-
Pictogram(s) :
-
Signal Word : Warning [5]
Hazard Statements:
-
H302 : Harmful if swallowed.[5]
Precautionary Statements:
-
Response : P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364[4][5][7]
Safe Handling and Storage Protocols
The causality behind stringent handling protocols is the mitigation of risks identified in the hazard classification. The primary routes of exposure—inhalation, skin contact, and eye contact—must be blocked through a combination of engineering controls and personal protective equipment.
3.1. Engineering Controls
-
Ventilation : All manipulations of solid or dissolved this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[4][7]
-
Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the work area.[4][8]
3.2. Personal Protective Equipment (PPE)
The selection of PPE is a critical self-validating system; it must be appropriate for the identified hazards and the specific laboratory operations being performed.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be required for operations with a high splash potential.
-
Skin Protection :
-
Gloves : Wear impervious gloves (e.g., nitrile) at all times when handling the compound. Gloves should be inspected for integrity before use and changed frequently, especially after direct contact.
-
Lab Coat : A standard laboratory coat should be worn, fully buttoned, to protect against skin contact.
-
-
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
3.3. Storage Conditions
-
Container : Store in a tightly sealed container to prevent moisture ingress and contamination.[7]
-
Environment : Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8]
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[4]
First-Aid and Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first-aid is crucial. The following protocols are based on standard laboratory procedures for the identified hazards.
4.1. First-Aid Measures
-
Inhalation : If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
4.2. Accidental Release Measures
-
Spill Response : Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2.
-
Containment and Cleanup :
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
For spills in solution, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[4]
-
-
Disposal : Dispose of all contaminated materials in accordance with local, state, and federal regulations.[4][7]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not extensively published. The hazard classifications are primarily based on computational predictions and data from analogous structures.
-
Toxicological Profile : The primary concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory tract.[4][5][7] No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[4]
-
Ecological Profile : No specific data on ecotoxicity, persistence, or bioaccumulation is available. As a standard precaution, prevent the release of this compound into the environment, including drains and waterways.[3][7]
Conclusion
This compound is a valuable research chemical in the field of targeted protein degradation. While a complete, verified safety profile is not yet established, a robust safety protocol can be implemented based on the known hazards of its structural analogs. The core principles of safe handling—utilizing appropriate engineering controls, wearing correct PPE, and being prepared for emergencies—are paramount. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and safely harness the synthetic potential of this important PROTAC linker.
References
-
PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | Piperazines | Ambeed.com [ambeed.com]
- 6. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Introduction
tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is a bifunctional molecule of significant interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases. The title compound serves as a versatile linker, connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. Its piperazinone core provides a rigid scaffold, while the terminal primary amine allows for facile conjugation to other molecules. This application note provides a detailed, three-step synthetic protocol for the preparation of this important building block, designed for researchers in medicinal chemistry and drug development.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step process commencing with the Boc-protection of piperazin-2-one, followed by N-alkylation with a protected aminoethyl bromide, and concluding with the deprotection of the terminal amino group.
Caption: Overall synthetic workflow for the target compound.
Experimental Protocols
Part 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate (Intermediate 1)
This initial step involves the protection of the N1 position of the piperazin-2-one ring with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions at this position during the subsequent alkylation step.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Piperazin-2-one | 100.12 | 1.04 g | 10.4 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.5 g | 11.4 |
| Dichloromethane (CH₂Cl₂) | - | 52 mL | - |
Procedure:
-
To a stirred suspension of piperazin-2-one (1.04 g, 10.4 mmol) in dichloromethane (52 mL) in a 100 mL round-bottom flask, add di-tert-butyl dicarbonate (2.5 g, 11.4 mmol).[3]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The mixture will become a homogeneous solution upon completion of the reaction (typically after 3 hours).[3]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 3-oxopiperazine-1-carboxylate as a white solid.[3]
Expected Yield: ~85-95%
Characterization Data (¹H NMR, 300 MHz, CDCl₃): δ 6.41 (br s, 1H), 4.10 (s, 2H), 3.64 (t, J=5 Hz, 2H), 3.35-3.44 (m, 2H), 1.48 (s, 9H).[3]
Part 2: Synthesis of tert-Butyl 4-(2-(tert-butoxycarbonylamino)ethyl)-3-oxopiperazine-1-carboxylate (Intermediate 2)
In this step, the N4 position of the Boc-protected piperazinone is alkylated with tert-butyl N-(2-bromoethyl)carbamate. The use of a strong base like sodium hydride is necessary to deprotonate the amide nitrogen, facilitating the nucleophilic substitution.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl 3-oxopiperazine-1-carboxylate | 200.23 | 2.0 g | 10.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11.0 |
| tert-Butyl N-(2-bromoethyl)carbamate | 224.10 | 2.46 g | 11.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 40 mL | - |
Procedure:
-
To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (2.0 g, 10.0 mmol) in anhydrous DMF (40 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.44 g of a 60% dispersion, 11.0 mmol) portion-wise at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of tert-butyl N-(2-bromoethyl)carbamate (2.46 g, 11.0 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Expected Yield: ~60-75%
Part 3: Synthesis of this compound (Final Product)
The final step involves the selective deprotection of the terminal Boc group under acidic conditions to yield the primary amine. Trifluoroacetic acid (TFA) is commonly used for this purpose as it efficiently cleaves the Boc group while leaving the other ester and carbamate functionalities intact under controlled conditions.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl 4-(2-(tert-butoxycarbonylamino)ethyl)-3-oxopiperazine-1-carboxylate | 343.43 | 2.0 g | 5.82 |
| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL | - |
| Dichloromethane (CH₂Cl₂) | - | 20 mL | - |
Procedure:
-
Dissolve tert-butyl 4-(2-(tert-butoxycarbonylamino)ethyl)-3-oxopiperazine-1-carboxylate (2.0 g, 5.82 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (10 mL) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Expected Yield: >90%
Characterization of the Final Product
The structure of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: The spectrum should show the disappearance of the tert-butyl signal from the side chain Boc group and the appearance of a broad singlet corresponding to the NH₂ protons. The remaining signals for the piperazinone ring and the other Boc group should be consistent with the expected structure.
-
¹³C NMR: The spectrum should confirm the presence of the expected number of carbon atoms and the disappearance of the carbonyl and quaternary carbon signals of the side chain Boc group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺.
Conclusion
This application note provides a reliable and detailed three-step protocol for the synthesis of this compound. The methodology is based on established chemical transformations and utilizes readily available starting materials. This versatile building block can be employed in the synthesis of PROTACs and other complex molecules for drug discovery and development.
References
Application Notes and Protocols for tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in Pharmaceutical Development
Foreword
In the rapidly evolving landscape of pharmaceutical development, the strategic design of molecular entities that can modulate biological processes with high specificity and efficacy is paramount. Among the innovative modalities, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy for targeted protein degradation. The rational design of these heterobifunctional molecules hinges on the judicious selection of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that covalently connects them. The linker is not merely a spacer but plays a critical role in dictating the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC.
This guide provides a comprehensive overview of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate , a versatile building block employed as a linker in the synthesis of PROTACs and other pharmaceutical agents. We will delve into its synthesis, characterization, and application, offering detailed protocols and expert insights to empower researchers in their drug discovery endeavors.
Introduction to this compound
This compound (CAS No: 234108-58-8) is a bifunctional molecule featuring a protected piperazinone core.[1] The presence of a Boc-protected amine on the piperazine ring and a primary aminoethyl group provides orthogonal handles for sequential chemical modifications, making it an attractive intermediate in medicinal chemistry. Its rigid piperazinone scaffold can impart favorable conformational constraints to the linker, which can be crucial for the formation of a productive ternary complex in PROTACs.[2][3]
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₁H₂₁N₃O₃ |
| Molecular Weight | 243.31 g/mol |
| CAS Number | 234108-58-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of a protected piperazinone precursor followed by deprotection.
Synthesis Protocol
This protocol outlines a representative synthesis of the title compound, starting from commercially available tert-butyl 3-oxopiperazine-1-carboxylate and N-(2-bromoethyl)phthalimide, followed by deprotection of the phthalimide group.
Step 1: Synthesis of tert-butyl 3-oxo-4-(2-phthalimidoethyl)piperazine-1-carboxylate
Caption: Reaction scheme for the synthesis of the phthalimide-protected intermediate.
-
Materials:
-
tert-Butyl 3-oxopiperazine-1-carboxylate (1.0 eq)
-
N-(2-Bromoethyl)phthalimide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of tert-butyl 3-oxopiperazine-1-carboxylate in acetonitrile, add potassium carbonate.
-
Add N-(2-bromoethyl)phthalimide to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 3-oxo-4-(2-phthalimidoethyl)piperazine-1-carboxylate as a solid.
-
Step 2: Synthesis of this compound
Caption: Deprotection of the phthalimide group to yield the final product.
-
Materials:
-
tert-Butyl 3-oxo-4-(2-phthalimidoethyl)piperazine-1-carboxylate (1.0 eq)
-
Hydrazine hydrate (4.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve the phthalimide-protected intermediate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by column chromatography if necessary.
-
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.5 ppm), piperazinone ring protons, and the ethyl chain protons. The chemical shifts and coupling patterns will be consistent with the proposed structure. |
| ¹³C NMR | Signals for the carbonyl carbons of the Boc group and the piperazinone ring, the quaternary carbon of the tert-butyl group, and the aliphatic carbons of the piperazinone and ethyl chain. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 244.17. |
| HPLC | A single major peak indicating high purity (typically >95%). |
Application in PROTAC Synthesis: A Case Study
The primary application of this compound is as a linker in the construction of PROTACs. The primary amine serves as a handle for coupling to a ligand for the protein of interest (POI), while the Boc-protected nitrogen can be deprotected to reveal a secondary amine for subsequent coupling to an E3 ligase ligand.
General Workflow for PROTAC Synthesis
Caption: General workflow for the synthesis of a PROTAC using the title compound as a linker.
Protocol: Synthesis of a BET Bromodomain Degrader
This protocol describes the synthesis of a hypothetical PROTAC targeting a BET bromodomain protein, utilizing JQ1 as the POI ligand and a derivative of pomalidomide as the E3 ligase (Cereblon) ligand.
Step A: Coupling of the Linker to the POI Ligand (JQ1 derivative)
-
Activate the carboxylic acid of the JQ1 derivative: To a solution of a JQ1 derivative with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Coupling reaction: Add a solution of this compound (1.2 eq) in DMF to the activated JQ1 derivative. Stir the reaction mixture at room temperature overnight.
-
Work-up and purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the Boc-protected JQ1-linker conjugate.
Step B: Boc Deprotection
-
Deprotection reaction: Dissolve the Boc-protected JQ1-linker conjugate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Monitoring: Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Removal of acid: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.
Step C: Coupling to the E3 Ligase Ligand (Pomalidomide derivative)
-
Activate the carboxylic acid of the pomalidomide derivative: To a solution of a pomalidomide derivative with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Final coupling: Add the deprotected JQ1-linker conjugate (as the TFA salt) to the activated pomalidomide derivative. Stir the reaction mixture at room temperature overnight.
-
Final purification: Purify the final PROTAC molecule by preparative HPLC to yield the desired BET bromodomain degrader.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in pharmaceutical research. Its rigid core and orthogonal protecting groups allow for the controlled and sequential assembly of heterobifunctional molecules. The protocols and insights provided in this guide are intended to facilitate its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the demand for well-designed and synthetically accessible linkers will undoubtedly grow. The strategic incorporation of scaffolds like the 3-oxopiperazine moiety will continue to be a key element in the design of the next generation of potent and selective protein degraders.
References
-
MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]
-
ResearchGate. Experimental pKa values of piperazine-containing PROTACs. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
ResearchGate. Experimental pKa values of piperazine-containing PROTACs. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
- Google Patents.
-
RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]
-
National Institutes of Health. Structural basis of PROTAC cooperative recognition for selective protein degradation. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
Taylor & Francis Online. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
National Institutes of Health. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. [Link]
-
National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
National Institutes of Health. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
-
Google Patents. United States Patent. [Link]
- Google Patents. A process for the preparation of tert-butyl (r)
-
Google Patents. United States Patent. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Integration of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in Proteolysis Targeting Chimera (PROTAC) Research
Introduction: Beyond Simple Linkage - The Role of Piperazine Moieties in Advanced PROTAC Design
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules catalytically induce the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[1][2] A PROTAC's architecture, consisting of a POI-binding ligand and an E3 ubiquitin ligase ligand joined by a chemical linker, is crucial to its efficacy. The linker is not merely a spacer but a critical determinant of the PROTAC's physicochemical properties and its ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[3][4]
Among the diverse linker structures employed, saturated heterocycles like piperazine have gained prominence.[3][5] The incorporation of a piperazine ring, as seen in tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate , offers distinct advantages over simple alkyl or PEG chains. These include:
-
Conformational Rigidity: The piperazine scaffold introduces a degree of rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[]
-
Modulation of Physicochemical Properties: The basic nitrogen atoms in the piperazine ring can be protonated, which can enhance the solubility of the often large and hydrophobic PROTAC molecule.[3][5] However, the pKa of the piperazine is highly sensitive to the surrounding chemical environment, allowing for fine-tuning of this property.[5]
-
Synthetic Tractability: The orthogonal reactivity of the piperazine nitrogens, particularly when one is protected with a Boc group, provides a versatile handle for the sequential and controlled synthesis of the PROTAC molecule.[]
This guide provides an in-depth look at the application of this compound as a key building block in PROTAC synthesis and offers detailed protocols for the subsequent biochemical evaluation of the resulting protein degraders.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 234108-58-8 | [7][8] |
| Molecular Formula | C₁₁H₂₁N₃O₃ | [8] |
| Molecular Weight | 243.31 g/mol | [8] |
| Description | A bifunctional linker containing a Boc-protected piperazine-3-one core and a terminal primary amine. | [7][8] |
Application Notes: Synthesis of a Representative PROTAC
The primary amine of this compound serves as a nucleophile for conjugation, typically via an amide bond formation with a carboxylic acid-functionalized ligand. The Boc-protected nitrogen allows for directional synthesis, preventing unwanted side reactions.
The following section details a representative, multi-step protocol for the synthesis of a PROTAC targeting a hypothetical Protein of Interest (POI) using this linker. This protocol is based on established amide coupling methodologies widely used in PROTAC synthesis.[9][10]
Workflow for PROTAC Synthesis
Sources
- 1. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 2. mdpi.com [mdpi.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
Application & Protocol Guide: Characterizing tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in Enzyme Inhibition Studies
For: Researchers, scientists, and drug development professionals.
Preamble: Contextualizing the Investigation
tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is a well-documented bifunctional molecule, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] In its principal role, it covalently connects a ligand targeting a protein of interest to another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation.[1]
While its application in protein degradation is established, the inherent bioactivity of its structural motifs warrants investigation into potential off-target effects, including direct enzyme inhibition. The piperazine core, in particular, is a privileged scaffold in medicinal chemistry, found in numerous enzyme inhibitors.[3][4] This guide, therefore, provides a comprehensive framework for researchers to rigorously characterize this compound or its derivatives as potential direct enzyme inhibitors. The protocols outlined herein are designed to ensure scientific validity and provide a clear path from initial screening to detailed mechanistic studies.
Section 1: Foundational Principles of Enzyme Inhibition Analysis
Before initiating experimental work, it is crucial to understand the key parameters that quantify an inhibitor's efficacy. The two most common metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[5]
-
IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[5] It is a practical measure of inhibitor potency but is dependent on factors like substrate concentration.[6][7]
-
Ki (Inhibition Constant): The Ki is the dissociation constant of the enzyme-inhibitor complex.[5] It reflects the binding affinity of the inhibitor for the enzyme and is a more absolute and comparable measure of potency than the IC50.[8] The Cheng-Prusoff equation is often used to calculate Ki from the IC50 value, provided the enzyme's Michaelis constant (Km) for the substrate and the substrate concentration are known.[6][9]
The goal of these studies is not just to determine if inhibition occurs, but to understand how. The primary modes of reversible inhibition are:
-
Competitive: The inhibitor binds to the enzyme's active site, competing with the substrate.
-
Non-competitive: The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency regardless of substrate binding.
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.
-
Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[]
Section 2: Experimental Design for Inhibitor Characterization
A robust experimental design is the cornerstone of reliable inhibitor characterization. The following workflow provides a systematic approach from initial screening to detailed kinetic analysis.
Caption: A structured workflow for enzyme inhibitor characterization.
Section 3: Detailed Experimental Protocols
These protocols are generalized and should be optimized for the specific enzyme system under investigation. As piperazine derivatives have shown activity against proteases like Dipeptidyl Peptidase-4 (DPP-4), we will use a generic fluorescence-based protease assay as an illustrative example.[3][11]
Protocol 3.1: IC50 Determination via Fluorescence-Based Assay
Principle: This assay measures the activity of a protease by monitoring the cleavage of a fluorogenic substrate. The enzyme cleaves the substrate, releasing a fluorescent molecule, and the rate of increase in fluorescence is proportional to enzyme activity. An inhibitor will reduce this rate.[11]
Materials:
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Enzyme: Purified recombinant target enzyme (e.g., human DPP-4).
-
Substrate: Fluorogenic peptide substrate (e.g., Gly-Pro-AMC).
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, pH 7.5).
-
Microplate: Black, flat-bottom 96- or 384-well plate suitable for fluorescence measurements.
-
Microplate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen substrate.
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution series of the test compound in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution starting from the 10 mM stock.
-
Dilute each concentration from the DMSO plate into assay buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent-induced enzyme inhibition.
-
-
Assay Setup (96-well plate format):
-
Negative Control (0% Inhibition): Add 50 µL of assay buffer and 1 µL of DMSO (or buffer with equivalent DMSO concentration as the test compound wells).
-
Positive Control (100% Inhibition): Add 50 µL of assay buffer containing a known, potent inhibitor of the enzyme at a concentration that gives maximal inhibition.
-
Test Wells: Add 50 µL of assay buffer containing the serially diluted test compound.
-
Add 25 µL of diluted enzyme solution to all wells except for a "no-enzyme" blank control.
-
Gently mix and pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the pre-warmed fluorogenic substrate solution to all wells. The final volume in each well is 100 µL.
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Read the fluorescence intensity (e.g., Ex: 360 nm, Em: 460 nm for AMC) every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
Determine the reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)) Where V is the reaction velocity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[11]
Protocol 3.2: Determining the Mode of Inhibition
Principle: To determine the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic assays are performed at multiple fixed concentrations of the inhibitor while varying the substrate concentration. The resulting data can be visualized using a double reciprocal plot, such as a Lineweaver-Burk plot.[4]
Procedure:
-
Select 3-4 concentrations of the test compound based on its determined IC50 (e.g., 0.5x, 1x, 2x, 5x IC50). Include a no-inhibitor control (0 µM).
-
For each inhibitor concentration, perform a series of enzyme reactions where the substrate concentration is varied (e.g., from 0.2x Km to 10x Km).
-
Measure the initial reaction velocity for each combination of inhibitor and substrate concentration as described in Protocol 3.1.
-
Plot the data using a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Mixed Inhibition: Lines will intersect in the second or third quadrant (not on an axis).[4]
-
-
From these plots, the inhibition constant (Ki) can be calculated using the appropriate equations derived from the Michaelis-Menten model.
Section 4: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Example Inhibition Data for Compound XYZ
| Parameter | Value | Notes |
|---|---|---|
| IC50 | 15.2 µM | Determined at [Substrate] = Km |
| Ki | 7.8 µM | Calculated using Cheng-Prusoff equation |
| Mode of Inhibition | Competitive | Determined by Lineweaver-Burk analysis |
| Hill Slope | 1.1 | Suggests 1:1 binding stoichiometry |
Caption: A representative Lineweaver-Burk plot for competitive inhibition.
Section 5: Advanced Characterization and Considerations
For high-priority hits, further validation is recommended.
-
Orthogonal Assays: Confirm inhibition using a different detection method. For example, Isothermal Titration Calorimetry (ITC) can directly measure the heat change upon inhibitor binding to the enzyme, providing thermodynamic data (Kd, ΔH, ΔS) without the need for substrates or labels.[12]
-
Selectivity Profiling: To assess whether the inhibition is specific, the compound should be tested against a panel of related enzymes (e.g., other proteases from the same family). High selectivity is a desirable trait for a potential therapeutic agent.[13]
-
Compound Integrity: Ensure the observed inhibition is not due to artifacts such as compound aggregation, fluorescence interference, or chemical reactivity.
Conclusion
While this compound is primarily a tool for constructing PROTACs, its inherent chemical structure justifies a thorough investigation of its potential for direct enzyme inhibition. By following a systematic approach—from initial screening and IC50 determination to detailed mechanistic studies—researchers can generate robust and reliable data. This rigorous characterization is essential for understanding the complete pharmacological profile of this molecule and its derivatives, ensuring that any unintended bioactivity is identified early in the drug discovery process.
References
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
-
The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
EBM Consult. (2015, October). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]
-
Thompson, M. K., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. Retrieved from [Link]
-
IT Medical Team. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. IP International Journal of Medical and Health Sciences. Retrieved from [Link]
-
Jakšič, I., et al. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate. Retrieved from [Link]
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Mohammadi-Farani, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Iranian Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
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Application Note: Leveraging tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in the Development of Novel Ligands for Receptor Binding Assays
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile physicochemical and structural properties.[1][2][3] This application note explores the utility of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate , a bifunctional linker, in the synthesis of novel compounds for evaluation in receptor binding assays. While not a primary receptor ligand itself, this molecule serves as a critical building block for creating more complex chemical entities, such as PROTACs (Proteolysis Targeting Chimeras) or bivalent ligands.[4][5] We provide a comprehensive guide for researchers, detailing hypothetical synthetic applications and providing robust, field-proven protocols for characterizing the receptor affinity of derivative compounds, with a focus on G-Protein Coupled Receptors (GPCRs) as a representative target class.
Introduction: The Strategic Role of Piperazine-Based Linkers
The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of features that make it a cornerstone of drug design.[1] Its nitrogen atoms can be protonated at physiological pH, enabling crucial ionic interactions with acidic residues in receptor binding pockets.[1] Furthermore, the piperazine ring provides a conformationally constrained yet flexible scaffold that can be strategically modified to optimize a molecule's fit within a binding site and fine-tune its pharmacokinetic properties.[1][3]
This compound (CAS No: 234108-58-8) exemplifies the modern application of this scaffold.[5] It is primarily classified as a PROTAC linker.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] This molecule provides a structurally defined linker to connect a target-binding ligand (warhead) to an E3 ligase-binding ligand.
Beyond PROTACs, this linker's reactive primary amine allows for its conjugation to a wide array of pharmacophores, enabling the synthesis of novel chemical probes and drug candidates. The resulting compounds can then be rigorously evaluated for their binding affinity and selectivity using established biochemical techniques, such as receptor binding assays.
Core Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₂₁N₃O₃[5]
-
Molecular Weight: 243.31 g/mol [5]
-
Key Features:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group protects one of the piperazine nitrogens, allowing for selective functionalization at other positions. It can be removed under acidic conditions to enable further chemical modification.
-
Reactive Primary Amine: The terminal aminoethyl group provides a nucleophilic handle for conjugation to electrophilic moieties on a pharmacophore of interest (e.g., via amide bond formation, reductive amination).
-
Piperazine Core: Offers a balance of rigidity and flexibility, and favorable solubility properties.[2]
-
Application in Ligand Synthesis: A Hypothetical Workflow
To illustrate the utility of this linker, we propose a hypothetical synthetic strategy to create a novel ligand targeting the Dopamine D2 receptor, a common target for antipsychotic drugs that frequently feature a piperazine core.[1] The strategy involves coupling the linker to a known D2 receptor pharmacophore.
Caption: Hypothetical synthesis of a target ligand.
This synthetic route leverages the primary amine on the linker for facile amide bond formation with a pharmacophore containing a carboxylic acid. The resulting molecule is now ready for biological evaluation.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a novel test compound, synthesized using the aforementioned linker, for the human Dopamine D2 receptor. The assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.
Materials & Reagents
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-Specific Binding Control: Haloperidol (10 µM final concentration).[1]
-
Test Compound: Novel ligand synthesized from this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]
-
Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter, scintillation cocktail.
Step-by-Step Protocol
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency and harvest by scraping.
-
Homogenize cells in ice-cold assay buffer using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 minutes).
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Dilute the membrane preparation to the desired final concentration (e.g., 10-20 µg protein per well).
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add reagents in the following order for a final volume of 200 µL:
-
Total Binding (TB) Wells: 50 µL assay buffer + 50 µL [³H]-Spiperone + 100 µL membrane preparation.
-
Non-Specific Binding (NSB) Wells: 50 µL Haloperidol (to achieve 10 µM final concentration) + 50 µL [³H]-Spiperone + 100 µL membrane preparation.[1]
-
Test Compound Wells: 50 µL of test compound dilution + 50 µL [³H]-Spiperone + 100 µL membrane preparation.
-
-
Causality Note: The NSB wells are critical. Haloperidol, at a high concentration, saturates all specific binding sites, ensuring that any remaining radioactivity represents non-specific binding to the filter, lipids, or other proteins. This value is subtracted from all other measurements.[1]
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium. The exact time should be optimized in preliminary experiments.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Causality Note: Rapid filtration and cold buffer are essential to minimize dissociation of the radioligand from the receptor during the washing steps.
-
-
Counting and Data Analysis:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and cap securely.
-
Allow vials to sit for several hours in the dark before counting.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
Caption: General workflow for a radioligand binding assay.[1]
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).[1]
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration is calculated as: (CPM_test - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
-
-
Determine the IC₅₀:
-
Use non-linear regression analysis (sigmoidal dose-response) to fit the competition curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1]
-
-
Calculate the Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[1] This equation corrects for the concentration and affinity of the radioligand used in the assay.
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
[L] = Concentration of the radioligand.
-
Kₔ = Dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
Quantitative binding data should be summarized in a clear, tabular format.
| Compound | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) | n |
| Test Compound 1 | Dopamine D2 | 150.5 | 75.2 | 3 |
| Haloperidol (Control) | Dopamine D2 | 5.8 | 2.9 | 3 |
| Hypothetical Data |
Troubleshooting Common Issues
-
High Non-Specific Binding (>30% of Total Binding):
-
Cause: Radioligand may be too lipophilic; filter type may be inappropriate; insufficient washing.
-
Solution: Decrease radioligand concentration; pre-soak filters in polyethyleneimine (PEI); optimize wash steps.
-
-
Low Signal (Low Total Binding Counts):
-
Cause: Insufficient receptor concentration in membrane prep; degraded radioligand; low counter efficiency.
-
Solution: Use a fresh membrane prep with higher receptor density; check radioligand integrity; service scintillation counter.
-
-
Poor Reproducibility:
-
Cause: Inaccurate pipetting; incomplete mixing; temperature fluctuations during incubation.
-
Solution: Calibrate pipettes; ensure thorough mixing at each step; use a temperature-controlled incubator.
-
Conclusion
This compound is a valuable chemical tool for the synthesis of complex molecules intended for biological evaluation. While its primary role is that of a linker, its strategic incorporation allows for the creation of novel ligands whose receptor binding properties can be precisely determined. The protocols and principles outlined in this note provide a robust framework for researchers to characterize the affinity of such synthesized compounds, thereby advancing drug discovery and chemical biology research.
References
-
BenchChem. The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery. [1]
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MedChemExpress. This compound Product Data Sheet. [5]
-
Leone, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [6]
-
Sagan, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [7]
-
Scilit. The medicinal chemistry of piperazines: A review. Applied Clinical Research, Clinical Trials and Regulatory Affairs. [2]
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BenchChem. An In-depth Technical Guide to the Discovery and History of Piperazine-Containing Compounds. [3]
-
Chem-Impex. tert-Butyl 3-oxopiperazine-1-carboxylate. [8]
-
PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [9]
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Application Note: Strategic Use of tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in Amine Derivatization
Introduction: The Privileged Piperazinone Scaffold
The piperazine and piperazinone cores are recognized as "privileged scaffolds" in medicinal chemistry, appearing frequently in molecules targeting a wide range of biological pathways, including those involved in the central nervous system (CNS), oncology, and infectious diseases.[1][2][3] Their value stems from a unique combination of structural rigidity, which helps in pre-organizing pharmacophoric elements, and the presence of nitrogen atoms that can be tailored to modulate physicochemical properties like solubility and basicity.
This application note focuses on tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate (1) , a versatile building block designed for seamless integration into drug discovery workflows.[] This reagent features two key functionalities:
-
A Boc-protected piperazinone ring , which masks one of the ring nitrogens, preventing unwanted side reactions and allowing for selective deprotection and further functionalization at a later synthetic stage.[1]
-
A primary alkylamine on a flexible ethyl linker, which serves as a potent nucleophilic handle for a variety of conjugation chemistries.[5]
We provide detailed technical guidance and validated protocols for two of the most common and powerful transformations involving this primary amine: reductive amination and acylation .
Core Chemistry: Mechanisms and Principles
The primary amine of building block 1 is a strong nucleophile, enabling efficient bond formation with a range of electrophilic partners. Understanding the mechanisms of these reactions is critical for optimizing conditions and troubleshooting outcomes.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a robust method for forming secondary amines by reacting a primary amine with an aldehyde or ketone.[6][7] The reaction proceeds in two distinct stages:
-
Imine/Iminium Ion Formation: The primary amine of 1 attacks the electrophilic carbonyl carbon of an aldehyde (R-CHO) or ketone. This is followed by dehydration to form a Schiff base (imine). In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the iminium carbon, yielding the final secondary amine product.
The choice of reducing agent is crucial. While strong reductants like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde/ketone.[6][8] Milder, more selective reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they reduce the iminium ion much faster than the carbonyl compound, allowing the entire reaction to be performed in a single pot.[9][10][11]
Figure 1: General mechanism for reductive amination.
Acylation & Sulfonylation: Creating Amides and Sulfonamides
Acylation is the process of forming an amide bond via the reaction of the primary amine with an activated carboxylic acid derivative, such as an acid chloride or sulfonyl chloride.[12][13] This reaction follows a nucleophilic acyl substitution mechanism.[14][15][16]
The amine's lone pair attacks the highly electrophilic carbonyl carbon of the acid chloride (R-COCl), forming a tetrahedral intermediate.[13][14] This unstable intermediate then collapses, expelling the chloride leaving group and forming the stable amide bond. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is typically added to neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile.[17][18][19]
Figure 2: General mechanism for acylation with an acid chloride.
Experimental Protocols & Data
The following protocols are robust, general-purpose methods that can be adapted for a wide range of substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes a one-pot procedure using sodium triacetoxyborohydride.
Figure 3: Experimental workflow for reductive amination.
Step-by-Step Procedure:
-
To a stirred solution of this compound (1 ) (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.[7]
-
Stir the reaction mixture at room temperature for 4-24 hours. Reaction progress should be monitored by TLC or LC-MS until consumption of the starting amine is observed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tertiary amine product.
Protocol 2: Acylation with an Acid Chloride
This protocol uses DIPEA as a non-nucleophilic base to scavenge the acid byproduct.
Step-by-Step Procedure:
-
Dissolve this compound (1 ) (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography to yield the pure amide product.
Data Presentation: Representative Examples
The following table summarizes expected outcomes for the reaction of compound 1 with representative electrophiles under the protocols described above.
| Entry | Electrophile | Reaction Type | Conditions | Typical Yield |
| 1 | Benzaldehyde | Reductive Amination | NaBH(OAc)₃, DCE, RT, 12h | 85-95% |
| 2 | Cyclohexanone | Reductive Amination | NaBH(OAc)₃, DCE, AcOH (cat.), RT, 16h | 80-90% |
| 3 | Benzoyl Chloride | Acylation | DIPEA, DCM, 0 °C to RT, 2h | 90-98% |
| 4 | Acetyl Chloride | Acylation | DIPEA, DCM, 0 °C to RT, 1h | >95% |
| 5 | Methanesulfonyl Chloride | Sulfonylation | DIPEA, DCM, 0 °C to RT, 2h | 88-96% |
Scientific Integrity & Logic: The Causality Behind the Choices
A robust protocol is a self-validating system. The choices made in each step are grounded in chemical principles designed to maximize yield and purity while minimizing side reactions.
Rationale for Parameter Selection
-
Solvent Choice: For reductive amination, aprotic solvents like 1,2-dichloroethane (DCE) are preferred because they do not compete with the amine for reaction with the carbonyl and are excellent at solvating the intermediate iminium ion.[9][11] For acylations, anhydrous DCM is ideal as it is inert and easily removed during workup.
-
Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sterically hindered and less reactive than NaBH₄ due to the electron-withdrawing acetate groups.[9] This attenuated reactivity makes it highly selective for the reduction of protonated imines over neutral aldehydes or ketones, which is the cornerstone of the one-pot procedure.[9][11]
-
Base Selection: In acylation reactions, the use of a sterically hindered, non-nucleophilic base like DIPEA is critical.[18][19] A less hindered base, such as triethylamine (TEA), could potentially compete with the substrate's primary amine and react with the acid chloride, leading to unwanted byproducts.[18] DIPEA's bulk prevents it from attacking the carbonyl carbon, restricting its function to that of a proton scavenger.[19]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A logical, stepwise approach to troubleshooting is essential.
Figure 4: Troubleshooting decision tree for common reaction issues.
Conclusion
This compound is a high-value building block that provides a straightforward entry point to novel and diverse chemical matter. The primary amine handle is amenable to a wide array of synthetic transformations, with reductive amination and acylation being among the most reliable and versatile. The protocols and principles outlined in this document provide researchers with a solid foundation for successfully incorporating this privileged scaffold into their drug discovery programs. Subsequent synthetic operations, such as the deprotection of the Boc group under acidic conditions, can reveal the second piperazinone nitrogen for further diversification.
References
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from Chemistry Steps. [Link]
-
Glasp. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. Retrieved from Glasp. [Link]
-
Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols. Organic & Biomolecular Chemistry. Retrieved from RSC Publishing. [Link]
-
BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from BYJU'S. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from Organic Chemistry Portal. [Link]
-
ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from ACS Publications. [Link]
-
Petkovic, M., et al. (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synfacts. [Link]
-
Abdel-Magid, A. F., et al. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Diisopropylethylamine-Triggered, Highly Efficient, Self-Catalyzed Regioselective Acylation of Carbohydrates and Diols. Retrieved from ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-N-Boc-Piperazine: A Key Building Block for Advanced Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Okinter. (n.d.). 4-Boc-piperazine-2-carboxylic Acid: A Key Building Block for Pharmaceutical Synthesis. Retrieved from Okinter. [Link]
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from MDPI. [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from Wikipedia. [Link]
-
Pharmarecipereview.com. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from Pharmarecipereview.com. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from Organic Syntheses. [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from PubChem. [Link]
-
MDPI. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from MDPI. [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from unifi.it. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from Organic Syntheses. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 5. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 13. glasp.co [glasp.co]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. byjus.com [byjus.com]
- 17. Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Utility of tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in Modern Medicinal Chemistry
Executive Summary
tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is a heterobifunctional chemical entity of increasing importance in contemporary drug discovery. Its structure, featuring a Boc-protected piperazine ring, a reactive primary amine, and a lactam (oxo) moiety, offers a unique combination of chemical handles and conformational rigidity. This guide provides an in-depth exploration of its primary applications, focusing on its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a valuable scaffold for constructing targeted therapeutic agents, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The protocols herein are designed to provide researchers with robust, field-proven methodologies for leveraging this compound in their research and development pipelines.
Physicochemical Properties & Handling
The compound's utility is underpinned by its specific chemical properties, which allow for sequential and controlled synthetic modifications.
| Property | Value | Source |
| CAS Number | 234108-58-8 | [1] |
| Molecular Formula | C₁₁H₂₁N₃O₃ | [1] |
| Molecular Weight | 243.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Store at room temperature, protected from moisture. For long-term storage, refrigeration (2-8°C) is recommended. | [2] |
Handling Notes: The compound is stable under recommended storage conditions. As with all amine-containing reagents, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and moisture, particularly when dissolved in aprotic solvents for reactions.
Core Application I: A Bifunctional Linker for Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of this compound is as a linker component for PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's role is critical, as its length, rigidity, and chemical nature dictate the spatial orientation of the two binding moieties, which is essential for forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Rationale for Use as a PROTAC Linker
The subject molecule is advantageous due to its two distinct reactive sites:
-
Primary Amine (-NH₂): Serves as the initial attachment point, typically to the "warhead" (the ligand for the target protein) via a stable amide bond.
-
Boc-Protected Secondary Amine: After deprotection, this secondary amine provides a nucleophilic handle for coupling to the E3 ligase ligand, completing the PROTAC structure.
The 3-oxopiperazine core imparts a degree of conformational constraint compared to a simple aliphatic chain, which can be beneficial for pre-organizing the molecule and reducing the entropic penalty of forming the ternary complex.
General PROTAC Synthesis Workflow
The following diagram illustrates the typical synthetic sequence for incorporating this linker into a PROTAC.
Caption: Synthetic workflow for PROTAC assembly.
Protocol 1: Amide Bond Formation with a Target-Binding Moiety
This protocol details the coupling of the linker's primary amine to a carboxylic acid-functionalized warhead.
Materials:
-
This compound (1.0 eq)
-
Warhead-COOH (1.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the Warhead-COOH (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the acidic hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Add HATU (1.2 eq) in one portion. The reaction mixture may turn slightly yellow.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). Trustworthiness Note: These washes remove unreacted acid, excess HATU byproducts, and DMF, ensuring a cleaner crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (Boc-Protected Linker-Warhead Conjugate) by flash column chromatography.
Protocol 2: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the secondary amine for subsequent coupling.
Materials:
-
Boc-Protected Linker-Warhead Conjugate (from Protocol 2.3)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aq. NaHCO₃ solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Add TFA dropwise (typically 20-30% v/v). Causality Note: TFA is a strong acid that cleaves the acid-labile Boc group, releasing isobutylene and CO₂ as gaseous byproducts.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor deprotection by LC-MS.
-
Once complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and carefully neutralize by adding saturated aq. NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the de-protected amine conjugate, which can often be used in the next step without further purification.
Core Application II: Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis
The 3-oxopiperazine core is a privileged scaffold in medicinal chemistry.[3] It can serve as a rigidified dipeptide mimetic, making it an attractive starting point for inhibitors of proteases like DPP-4. DPP-4 inhibitors ("gliptins") are a class of oral anti-hyperglycemic agents used for treating type 2 diabetes.[4][5]
Rationale and Synthetic Strategy
Many DPP-4 inhibitors, such as Sitagliptin, feature a primary amine that interacts with a key glutamic acid residue in the enzyme's active site, and a rigid heterocyclic core. The structure of this compound provides a foundation that can be elaborated into a potent inhibitor. The strategy involves modifying the 2-aminoethyl side chain to introduce the necessary pharmacophoric elements and potentially functionalizing the piperazine ring itself.
Synthetic Strategy for a DPP-4 Inhibitor Analog
The diagram below outlines a plausible synthetic route to a DPP-4 inhibitor analog starting from the title compound.
Caption: Strategy for synthesizing a DPP-4 inhibitor analog.
Protocol 3: Synthesis of a DPP-4 Inhibitor Intermediate via Reductive Amination
This protocol describes the key step of installing a trifluorobenzyl group, a common feature in potent DPP-4 inhibitors.
Materials:
-
This compound (1.0 eq)
-
2,4,5-Trifluorobenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aq. NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add 2,4,5-trifluorobenzaldehyde (1.1 eq) followed by a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine. Causality Note: The acid catalyzes imine formation, which is the substrate for the subsequent reduction.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde starting material.
-
Stir the reaction at room temperature for 12-16 hours. Monitor by LC-MS.
-
Quench the reaction by the slow addition of saturated aq. NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected DPP-4 analog intermediate.
Quality Control & Characterization
All synthesized intermediates and final products should be rigorously characterized to confirm their identity and purity.
| Technique | Expected Observations for a Successful Synthesis |
| LC-MS | A major peak at the expected mass-to-charge ratio (m/z) for the product. Purity should be >95% by UV trace. |
| ¹H NMR | Appearance of new signals corresponding to the added moiety (e.g., aromatic protons for the warhead or trifluorophenyl group) and disappearance of starting material signals. Correct integration values. |
| HPLC | A single major peak on an analytical HPLC trace, confirming the purity of the isolated compound. |
References
-
PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]
-
OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link][4]
-
MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link][6]
-
PMC - NIH. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. [Link][5]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. oatext.com [oatext.com]
- 5. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Strategic Utility of tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in the Synthesis of Advanced Bioactive Molecules
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the piperazine scaffold has emerged as a "privileged structure," a testament to its remarkable versatility and prevalence in a multitude of pharmacologically active agents.[1][2] Its unique physicochemical properties, including its basicity and conformational flexibility, allow for the strategic modulation of solubility, cell permeability, and target engagement.[3][4] Within this esteemed class of heterocycles, tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate (CAS No: 474554-97-7) has garnered significant attention as a highly valuable intermediate. Its defining features—a Boc-protected nitrogen for controlled reactivity, a reactive primary amine for facile conjugation, and a piperazin-3-one core—provide a powerful toolkit for the synthesis of complex bioactive molecules.
This comprehensive guide delves into the practical applications of this intermediate, with a particular focus on its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). We will provide detailed, field-proven protocols, explain the rationale behind key experimental choices, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Core Attributes of the Intermediate
The strategic value of this compound lies in the orthogonal reactivity of its functional groups.
| Structural Feature | Functionality | Significance in Synthesis |
| Boc-Protected Piperazine Nitrogen | Amine Protection | Prevents unwanted side reactions at this position, allowing for selective functionalization of other parts of the molecule. The Boc group can be readily removed under acidic conditions. |
| Primary Aminoethyl Group | Nucleophile | Provides a reactive handle for covalent bond formation, typically through amide bond formation, with carboxylic acids or activated esters. |
| Piperazin-3-one Core | Rigidified Scaffold | The presence of the carbonyl group reduces the conformational flexibility of the piperazine ring compared to a standard piperazine, which can be advantageous for optimizing ligand-target interactions. |
| tert-Butyl Group | Steric Hindrance & Solubility | The bulky tert-butyl group can influence the solubility profile of the intermediate and its derivatives. |
Application Focus: A Versatile Linker in PROTAC Synthesis
PROTACs are innovative heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6] A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation.
This compound is an excellent candidate for incorporation into PROTAC linkers.[5][6] The primary amine allows for its straightforward attachment to a carboxylic acid-functionalized E3 ligase ligand (such as derivatives of thalidomide or pomalidomide for recruiting the Cereblon E3 ligase) or a target protein ligand. The piperazin-3-one moiety provides a degree of rigidity to the linker, which can be beneficial for optimizing the orientation of the two ligands.
Caption: General workflow for PROTAC synthesis using the intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the N-alkylation of Boc-protected piperazinones.[1]
Workflow Diagram:
Caption: Step-wise synthesis of the title intermediate.
Materials and Reagents:
-
tert-Butyl 3-oxopiperazine-1-carboxylate
-
2-(Boc-amino)ethyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Procedure:
-
N-Alkylation:
-
To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 2-(Boc-amino)ethyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture at 60-70 °C overnight. The elevated temperature is necessary to drive the nucleophilic substitution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of the Boc-Protected Intermediate:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (TFA) (10-20% v/v) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with DCM or toluene to ensure complete removal of residual TFA. The resulting product is the TFA salt of the desired intermediate, which can often be used directly in the next step.
-
Protocol 2: Coupling of the Intermediate to a Carboxylic Acid-Functionalized Ligand
This protocol describes a standard amide bond formation, a cornerstone reaction in the synthesis of PROTACs.
Materials and Reagents:
-
This compound (TFA salt) (1.0 eq)
-
Carboxylic acid-functionalized ligand (e.g., a pomalidomide derivative) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15-30 minutes. This pre-activation step forms a highly reactive acyl-transfer agent, facilitating the subsequent amidation.
-
In a separate flask, dissolve the TFA salt of this compound in anhydrous DMF. The excess DIPEA will neutralize the TFA salt in situ.
-
-
Coupling Reaction:
-
Add the solution of the intermediate to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or flash column chromatography to yield the desired PROTAC precursor.
-
Characterization Data (Representative)
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Analysis | Expected Results for this compound |
| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), and methylene protons of the piperazine ring and ethyl chain (multiplets, ~2.5-4.0 ppm). |
| ¹³C NMR | Resonances for the carbonyls (amide and carbamate), the quaternary carbon of the tert-butyl group, and the aliphatic carbons of the piperazine and ethyl moieties. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion. |
| Purity (HPLC/LC-MS) | >95% for use in subsequent synthetic steps. |
Conclusion and Future Perspectives
This compound is a strategically designed intermediate that offers a reliable and efficient handle for the construction of complex bioactive molecules. Its application as a linker component in PROTACs is particularly noteworthy, providing a balance of rigidity and synthetic accessibility. The protocols detailed herein provide a robust framework for the synthesis and utilization of this valuable building block. As the quest for novel therapeutics continues, the creative application of such versatile intermediates will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
-
Al-Ghorbani, M., et al. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. Available at: [Link][1][2]
-
University of Nottingham. Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. Available at: [Link]
-
Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. Available at: [Link][1][2]
-
Sharma, P., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Available at: [Link]
-
Tidestav, G. (2022). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. DiVA portal. Available at: [Link]
-
OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]
-
MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available at: [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
NIH National Center for Biotechnology Information. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile PROTAC linker.
Introduction: Understanding the Molecule
This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises a Boc-protected piperazinone core and a primary amino group, lending it a polar and basic character. These features are crucial for its function but can present specific challenges during purification. This guide will equip you with the knowledge to troubleshoot these challenges effectively.
Part 1: Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I mitigate this?
Answer: Low recovery from a silica column is a frequent issue with polar and basic compounds like this linker. The primary causes are irreversible adsorption to the acidic silica gel and/or product degradation on the stationary phase.
-
Causality: The free amine and the piperazinone nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This can lead to significant tailing, poor separation, and in some cases, complete retention of the product on the column.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a small amount of a basic modifier. Triethylamine (TEA) at 0.5-2% (v/v) is a common choice. This neutralizes the acidic sites on the silica, minimizing strong interactions with your basic compound.[4]
-
Optimize the Mobile Phase:
-
A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point for polar compounds. A typical gradient might be from 100% DCM to 10-20% MeOH.
-
The addition of triethylamine to the mobile phase is highly recommended. For example, a mobile phase of DCM:MeOH:TEA in a 90:9:1 ratio can be very effective.
-
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase.
-
Amine-functionalized silica: This is an excellent choice for purifying basic compounds as it minimizes acid-base interactions.[3]
-
Alumina (neutral or basic): Alumina can be a good alternative to silica gel. Ensure you use neutral or basic alumina to avoid acidic interactions.
-
Reverse-phase chromatography (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid can be effective. The product will be isolated as a salt in this case.
-
-
Issue 2: Product Co-elutes with Impurities
Question: My product is not fully separating from a closely running impurity during column chromatography. How can I improve the resolution?
Answer: Co-elution typically occurs when the polarity of the product and the impurity are very similar.
-
Potential Impurities: Based on likely synthetic routes, common impurities could include:
-
Starting materials, such as tert-butyl 3-oxopiperazine-1-carboxylate.
-
Side-products from incomplete reactions or side reactions.
-
If the primary amine was introduced via a protected precursor (e.g., an azide or a Boc-protected amine), the corresponding protected intermediate could be a contaminant.
-
-
Troubleshooting Steps:
-
Fine-tune the Solvent System:
-
Switch to a different solvent system to alter the selectivity. For instance, if you are using a hexane/ethyl acetate system, try a DCM/methanol system.
-
Employ an isocratic elution (a constant solvent mixture) if the Rf values of your product and the impurity are very close. This can sometimes provide better separation than a gradient.
-
-
Column Parameters:
-
Use a longer column: This increases the surface area and the number of theoretical plates, which can improve separation.
-
Finer silica gel: Using silica gel with a smaller particle size can enhance resolution.
-
-
Issue 3: Difficulty with Crystallization/Oiling Out
Question: I am trying to purify the compound by recrystallization, but it either fails to crystallize or oils out. What should I do?
Answer: "Oiling out" occurs when the compound is not soluble enough in the hot solvent to remain dissolved as it cools, but too soluble to crystallize. The choice of solvent is critical.
-
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screen is the best approach. Test the solubility of your crude product in a range of solvents at room temperature and with heating. Ideal single-solvent recrystallization requires high solubility at high temperatures and low solubility at low temperatures.
-
Good candidates to try include ethyl acetate, isopropanol, acetonitrile, and mixtures thereof with hexanes or diethyl ether.
-
-
Anti-Solvent Crystallization: This is often a more successful technique for polar molecules.[5]
-
Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble (e.g., methanol or DCM).
-
Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexanes, diethyl ether, or water) dropwise with stirring until the solution becomes persistently cloudy.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure product, add a single crystal to the supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth.
-
-
Part 2: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a robust starting point for purifying gram-scale quantities of the title compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Hexanes, HPLC grade
-
Ethyl acetate, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in DCM or methanol.
-
Spot the TLC plate and develop it in a mobile phase of 90:9:1 DCM:MeOH:TEA.
-
Visualize the plate under UV light (254 nm) and then stain with a suitable stain (e.g., ninhydrin for the primary amine or potassium permanganate).
-
The ideal Rf value for your product should be between 0.2 and 0.4. Adjust the methanol concentration to achieve this.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial mobile phase (e.g., 98:1:1 DCM:MeOH:TEA).
-
Pour the slurry into your column and allow it to pack under positive pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with your initial mobile phase.
-
Gradually increase the polarity by increasing the percentage of methanol. A stepwise gradient could be:
-
2 column volumes of 1% MeOH in DCM (+1% TEA)
-
5 column volumes of 3% MeOH in DCM (+1% TEA)
-
Continue increasing the MeOH concentration by 1-2% increments as needed, based on TLC analysis of the fractions.
-
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. To remove residual triethylamine, you can co-evaporate with DCM or toluene several times.
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (deactivated with TEA) | Cost-effective and widely available. Deactivation is crucial for basic compounds. |
| Mobile Phase A | Dichloromethane (DCM) | Good starting solvent for a wide range of polarities. |
| Mobile Phase B | Methanol (MeOH) | Polar solvent to elute the highly polar product. |
| Mobile Phase Additive | Triethylamine (TEA, 0.5-2%) | Neutralizes acidic silanol groups, preventing product tailing and loss. |
| Gradient | Stepwise or linear gradient of MeOH in DCM | Allows for the separation of impurities with different polarities. |
Protocol 2: Purification by Recrystallization
This method is ideal for obtaining highly pure, crystalline material, especially after an initial chromatographic clean-up.
Materials:
-
Chromatographically purified this compound
-
Ethyl Acetate
-
Hexanes
Step-by-Step Procedure:
-
Dissolution:
-
Place the semi-pure compound in a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate and swirl to dissolve. Add more hot solvent in small portions until the solid is fully dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
-
Drying:
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Part 3: Visualized Workflows
Troubleshooting Logic for Column Chromatography
Sources
"Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate" common reaction byproducts
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile linker. We provide in-depth explanations, troubleshooting protocols, and preventative measures to ensure the success of your experiments.
General FAQs
Q1: What are the key reactive sites on this compound and how does this influence byproduct formation?
A1: The molecule possesses three distinct nitrogen atoms, each with different reactivity profiles, which is crucial to understanding potential side reactions.
-
Primary Aliphatic Amine (-NH₂): Located on the ethyl side chain, this is the most nucleophilic and sterically accessible site. It is the intended site for reactions like acylation (amide bond formation).
-
Boc-Protected Secondary Amine (-N-Boc): This amine is part of the piperazine ring and is protected by a tert-butyloxycarbonyl (Boc) group. It is generally unreactive under standard coupling conditions but is susceptible to cleavage under acidic conditions.[1] Premature deprotection is a common source of byproducts.
-
Tertiary Amine (-N<): This ring nitrogen is the least nucleophilic and generally does not participate in amide coupling. However, it can act as a base and may be involved in side reactions under specific conditions, such as quaternization with highly reactive electrophiles.
The presence of the 3-oxo (lactam) functionality introduces rigidity but is typically non-reactive under conditions used to modify the amine groups.
Caption: Reactivity map of the title compound.
Q2: What are the ideal storage conditions to prevent degradation and byproduct formation?
A2: To maintain purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dry place. Piperazine derivatives can absorb atmospheric water and carbon dioxide, which can lead to the formation of carbamates and complicate stoichiometry in subsequent reactions.[2] For long-term storage, refrigeration is recommended.
Section 1: Troubleshooting Amide Coupling Reactions
Amide bond formation at the primary amine is the most common application for this molecule, particularly in the synthesis of PROTACs.[3][4] However, several byproducts can arise depending on the coupling reagents used.
Q3: My LC-MS shows a significant peak corresponding to the addition of two equivalents of my carboxylic acid. What is the cause?
A3: This is a classic case of di-acylation , which occurs due to the premature cleavage of the Boc protecting group. While the Boc group is stable to most neutral or basic coupling conditions, trace amounts of acid or prolonged reaction times at elevated temperatures can cause it to be removed.[1] The newly exposed secondary amine on the piperazine ring can then react with a second molecule of your activated carboxylic acid.
Troubleshooting Protocol: Minimizing Di-acylation
-
Reagent Purity: Ensure your carboxylic acid, solvents, and amine starting materials are free of acidic impurities. If necessary, purify the carboxylic acid via chromatography or recrystallization.
-
Base Selection: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without promoting side reactions.
-
Temperature Control: Maintain the reaction at a low temperature (0 °C to room temperature) to minimize the rate of Boc deprotection.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the piperazine reagent relative to the carboxylic acid to ensure the acid is consumed before significant deprotection can occur.
Q4: I'm using EDC/DCC as a coupling reagent and see a persistent, neutral byproduct that is difficult to separate. What is it?
A4: You are likely observing the formation of an N-acylurea byproduct . This occurs when the O-acylisourea intermediate, formed by the reaction of your carboxylic acid with the carbodiimide (EDC or DCC), undergoes an intramolecular rearrangement instead of reacting with the desired amine.[1] This byproduct is often neutral and can have similar polarity to the desired product, complicating purification.
Mitigation Strategy: Suppressing N-acylurea Formation
-
Use Additives: The most effective solution is to add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and reacts cleanly with the amine.[1]
Caption: Competing pathways in EDC coupling.
Q5: When using a uronium-based coupling reagent like HATU or HBTU, I see an unexpected byproduct. What should I look for?
A5: With uronium or phosphonium reagents (HATU, HBTU, PyBOP), a common side reaction is the formation of a guanidinium byproduct . This occurs when the coupling reagent reacts with the primary amine of your piperazine derivative instead of the carboxylic acid. This is more likely if there is a delay in adding the carboxylic acid after the base and coupling reagent have been mixed with the amine, or if a large excess of the coupling reagent is used.[1]
Prevention:
-
Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine component.
-
Stoichiometry: Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents).
Byproduct Summary Table for Amide Coupling
| Byproduct Name | Common Cause | Recommended Solution |
| Di-acylated Product | Premature Boc deprotection under acidic or thermal stress. | Use non-acidic conditions, control temperature, use DIPEA.[1] |
| N-Acylurea | Rearrangement of O-acylisourea intermediate with EDC/DCC. | Add HOBt or Oxyma to the reaction mixture.[1] |
| Guanidinium Byproduct | Uronium reagent (HATU/HBTU) reacting with the amine. | Pre-activate the carboxylic acid before adding the amine. |
| Dimerization/Oligomerization | Activated acid reacting with another deprotected piperazine molecule. | Ensure complete Boc protection and controlled stoichiometry.[1] |
Section 2: Troubleshooting Boc Deprotection
Removal of the Boc group is a necessary step to reveal the secondary amine for further functionalization. The standard method involves using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6]
Q6: After deprotection with TFA in DCM, my product is clean by TLC, but my NMR and MS show a species with a mass +56 Da higher than the expected product. What is this byproduct?
A6: This is a classic example of tert-butylation . During acid-mediated Boc deprotection, a tert-butyl cation (t-Bu⁺) is generated as a byproduct.[7] This highly reactive carbocation can act as an electrophile and alkylate any nucleophilic sites on your molecule, including the newly deprotected secondary amine or other electron-rich moieties. The mass increase of 56 Da corresponds to the addition of a C₄H₈ fragment (from elimination) or, more commonly, a C₄H₉ group (t-butyl) where a proton is lost.
Troubleshooting Protocol: Preventing t-Butylation
-
Use a Scavenger: The most effective way to prevent this is to add a cation scavenger to the reaction mixture. The scavenger's role is to trap the t-Bu⁺ cation before it can react with your product.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or even water in small amounts can be effective.
-
Procedure: Add 5-10 equivalents of the scavenger to the reaction mixture along with the acid.
-
Caption: Formation and mitigation of t-butylation byproduct.
Q7: My Boc deprotection reaction is very slow or incomplete, even with excess acid. What can I do?
A7: Incomplete deprotection can be frustrating and is typically due to insufficient acid strength, poor solubility, or steric hindrance.
Recommended Solutions:
-
Increase Acid Equivalents: Gradually increase the equivalents of TFA or the concentration of HCl in dioxane. A common starting point is 20-50% TFA in DCM or 4M HCl in dioxane.[5][6]
-
Change Solvent: If the starting material has poor solubility in DCM, try a different solvent like dioxane or methanol.[5]
-
Increase Temperature: Gently warming the reaction to 40-50 °C can sometimes drive it to completion, but this should be done cautiously as it can also promote side reactions.[5]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 2-4 hours or overnight if necessary).[6]
Q8: I seem to lose a significant amount of my product during the aqueous work-up after deprotection. Where is it going?
A8: The deprotected product is a diamine, which exists as a hydrochloride or trifluoroacetate salt after the reaction. These salts can be highly soluble in water.[5] If you do not adequately basify the aqueous layer during work-up, your product will remain in the aqueous phase as a salt instead of partitioning into the organic layer.
Optimized Work-up Protocol:
-
Remove Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Basify Thoroughly: Dissolve the residue in water and add a base (e.g., saturated NaHCO₃, K₂CO₃, or dilute NaOH) until the pH is strongly basic (pH > 10). Check with pH paper.
-
Extract Multiple Times: Extract the basic aqueous layer with an organic solvent like DCM or ethyl acetate at least 3-5 times to ensure complete recovery of the free base product.
-
Brine Wash: Combine the organic layers and wash with brine to remove residual water and inorganic salts before drying with Na₂SO₄ or MgSO₄.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development. [Link]
-
Piperazine. Wikipedia. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Aminoethylpiperazine. PubChem - NIH. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Welcome to the technical support guide for the synthesis and optimization of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate . This molecule is a crucial bifunctional linker, frequently employed in the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.
This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will delve into the causality behind procedural choices, offering a framework for rational optimization based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily used as a heterobifunctional linker in chemical biology and drug discovery. Its most prominent application is in the synthesis of PROTACs, where it serves to connect a ligand targeting a specific protein with another ligand that binds to an E3 ubiquitin ligase, thereby inducing targeted protein degradation.[1][2] The piperazinone core provides a degree of conformational rigidity, which can be critical for the efficacy of the resulting PROTAC.
Q2: What is the key synthetic strategy for this molecule?
The most efficient and common strategy involves a two-step sequence starting from the commercially available tert-butyl 3-oxopiperazine-1-carboxylate.[3] The core methodology is an N-alkylation at the unsubstituted secondary amine (N4) position, followed by the deprotection of the newly introduced side chain.
Q3: Why is the choice of protecting group on the 2-aminoethyl moiety so critical?
The primary challenge in this synthesis is the presence of two amine-protecting groups: the tert-butyloxycarbonyl (Boc) group on the piperazinone ring and a second protecting group on the 2-aminoethyl side chain. These two groups must be "orthogonal," meaning one can be removed under conditions that leave the other intact. Using two Boc groups, for instance, would likely result in the cleavage of both during the deprotection step. A superior strategy involves using a protecting group for the side chain that can be removed under non-acidic conditions, such as a benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis) or a phthalimide group (removed with hydrazine).
Q4: What are the recommended storage conditions for the final product?
The final compound should be stored in a tightly sealed container under an inert atmosphere. While it may be stable at room temperature for short periods, long-term storage at 2-8°C is recommended to prevent potential degradation.[1] Always refer to the Certificate of Analysis for lot-specific storage advice.
Synthetic Pathway Overview
The general synthetic route is a two-step process involving N-alkylation followed by selective deprotection. The choice of protecting group (PG) on the electrophile is critical for success.
Sources
"Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate" stability issues and degradation
Technical Support Center: tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
A Guide to Understanding and Mitigating Stability & Degradation Issues
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing this compound. While this compound is a valuable building block, particularly as a PROTAC linker, its stability can be a critical factor in experimental success.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability and degradation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule stem from its key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the piperazine ring.
-
Acidic Lability of the Boc Group: The Boc group is notoriously sensitive to acidic conditions.[3][4] This is its primary intended weakness for deprotection but can be an unintended source of degradation if acidic reagents or microenvironments are encountered during a reaction or workup. The degradation proceeds via the formation of a stable tert-butyl cation.[3][4]
-
Piperazine Ring Oxidation: Piperazine rings, especially when unsubstituted on one of the nitrogens, can be susceptible to oxidation.[5] This can be exacerbated by the presence of atmospheric oxygen, metal ions, or other oxidizing agents in the reaction mixture.
-
Hydrolysis: While the Boc group is generally stable to basic hydrolysis, the amide bond within the oxopiperazine ring could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[6]
Q2: I'm observing a new, unexpected peak in my HPLC analysis after storing my compound in solution. What could it be?
A2: An unexpected peak often indicates degradation. Based on the structure of this compound, the most likely culprit is the cleavage of the Boc group, especially if your solvent is slightly acidic or has been stored for a prolonged period. This would result in the formation of 4-(2-aminoethyl)piperazin-2-one.
To confirm this, you can:
-
Spike with a Standard: If available, spike your sample with a known standard of the de-Boc'd compound.
-
LC-MS Analysis: Perform liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the new peak. The expected mass of the de-Boc'd product would be 100.12 g/mol lower than the parent compound.
-
Forced Degradation: Intentionally treat a small sample of your compound with a dilute acid (e.g., 10% trifluoroacetic acid in dichloromethane) and monitor the reaction by HPLC.[3][7] If the new peak in your stored sample matches the peak generated under acidic conditions, you have likely confirmed its identity.
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
A3: Yes, inconsistent results are a common symptom of compound degradation.[5] If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variable outcomes. It is crucial to use freshly prepared solutions whenever possible. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency/Reduced Yield | Degradation of starting material. | Confirm the purity of the starting material before use with HPLC or NMR. Prepare solutions fresh for each experiment. |
| Appearance of New Impurities in HPLC/LC-MS | Acid-catalyzed deprotection of the Boc group. | Ensure all solvents and reagents are neutral or basic. Avoid acidic additives or workup conditions unless deprotection is intended. |
| Oxidation of the piperazine ring. | Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon). Consider adding a radical scavenger or antioxidant if compatible with your reaction chemistry. | |
| Color Change of Solid Material Upon Storage | Possible oxidation or reaction with atmospheric moisture. | Store the solid compound in a tightly sealed container, preferably under an inert atmosphere, and in a desiccator to protect from moisture.[5] |
| Poor Solubility Leading to Precipitation | The compound may have limited solubility in your chosen solvent system. | While the piperazine moiety can be basic, the overall molecule's solubility can be pH-dependent. Adjusting the pH to a more acidic range may improve solubility by ionizing the piperazine nitrogens.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[9][10]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector or LC-MS
Procedure:
-
Acid Hydrolysis: Dissolve a small amount of the compound in methanol and add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a small amount of the compound in methanol and add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Dissolve a small amount of the compound in methanol and add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples, including a control sample (compound in methanol at room temperature), by HPLC or LC-MS to compare the degradation profiles.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
Optimization:
-
If co-elution occurs, adjust the gradient slope or the pH of the mobile phase.[5] For basic compounds like piperazine derivatives, a higher pH (using a buffer such as ammonium bicarbonate) might improve peak shape and resolution.
-
Consider alternative column chemistries (e.g., C8, Phenyl) if adequate separation is not achieved on a C18 column.[5]
Degradation Pathways & Logic Diagrams
The primary degradation pathway of concern is the acid-catalyzed cleavage of the Boc group.
Caption: Acid-catalyzed degradation pathway.
A general troubleshooting workflow for investigating unexpected experimental results is outlined below.
Caption: Troubleshooting workflow for inconsistent results.
References
- Stability of the Boc Protecting Group: A Comparative Guide for Researchers. Benchchem.
- Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Benchchem.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- Boc Protecting Group for Amines. Chemistry Steps.
- This compound | PROTAC. MedchemExpress.com.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. Reddit.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate-SDS-MedChemExpress. MedChemExpress.
- This compound. MedChemExpress.
- N-Boc-piperazine. Santa Cruz Biotechnology.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- CAS 57260-71-6: N-BOC-Piperazine. CymitQuimica.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
- 1-boc Piperazine. lifechem pharma.
- Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
- 1-Boc-piperazine 97 57260-71-6. Sigma-Aldrich.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. PharmTech.
- tert-Butyl 3-oxopiperazine-1-carboxylate. Chem-Impex.
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2. PubChem.
- Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- 2-Oxopiperazine 97 5625-67-2. Sigma-Aldrich.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. ScienceDirect.
- why conduct forced degradation? YouTube.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing).
- tert-Butyl 4-aminopiperazine-1-carboxylate. CymitQuimica.
- Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. PubMed.
- Effect of Oxidation on Amine-Based Pharmaceutical Degradation and N-Nitrosodimethylamine Formation | Request PDF. ResearchGate.
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
Technical Support Center: Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate (CAS No. 234108-58-8). This document serves as a resource for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting guidance for experiments involving this versatile PROTAC linker.
This bifunctional molecule, featuring a Boc-protected piperazinone core and a terminal primary amine, is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure provides a semi-rigid framework crucial for orienting a target protein and an E3 ligase to induce targeted protein degradation.[3][4] Proper handling and storage are paramount to ensure its integrity and the success of your experiments.
Section 1: Storage & Handling FAQs
This section addresses the most frequently asked questions regarding the proper storage and safe handling of the compound.
Q1: What are the recommended long-term storage conditions for the solid material?
For maximum stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light.[5][6] Some suppliers may also indicate that cold-chain transportation is necessary.[7]
-
Causality: The 2-8°C temperature range significantly slows down potential degradation processes. The tert-butyloxycarbonyl (Boc) protecting group is sensitive to hydrolysis, especially under acidic conditions, and lower temperatures minimize the risk of inadvertent cleavage.[8] Protecting from light is a standard precaution for complex organic molecules to prevent photochemical degradation. A tightly sealed container prevents exposure to atmospheric moisture, which could compromise the compound's integrity.
Q2: How should I prepare and store solutions of this compound?
While specific stability data for this compound in various solvents is not widely published, best practices derived from structurally similar molecules, such as tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, should be followed.[9]
-
Recommended Protocol:
-
Use an anhydrous, aprotic solvent appropriate for your reaction (e.g., DMSO, DMF, Dichloromethane).
-
Prepare the solution fresh for immediate use if possible.
-
For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) .[9] Always protect solutions from light.
-
-
Causality: Aliquoting prevents contamination and degradation from repeated warming and cooling, which can introduce moisture and accelerate decomposition. The very low temperatures of -20°C to -80°C effectively halt chemical and enzymatic degradation processes.
Q3: Is this compound sensitive to air or moisture?
Yes, caution is warranted. The primary amine is susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. The entire molecule can be sensitive to moisture, which can affect its physical state and reactivity. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is a highly recommended practice.
Q4: What are the primary safety hazards associated with this compound?
An official Safety Data Sheet (SDS) for this specific compound is not universally available. However, based on the hazard profile of the closely related compound tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0), the following hazards should be assumed[9][10]:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 2: Quality Control & Troubleshooting Stability
Ensuring the quality of your linker is the first step in a successful synthesis. This section provides guidance on assessing compound stability and troubleshooting potential degradation.
Q5: My compound has been stored for a while. How can I assess its quality before use?
A multi-step assessment is recommended:
-
Visual Inspection: The pure compound should be a uniform powder or solid. Check for discoloration (e.g., yellowing), clumping, or a change in texture, which may indicate degradation or moisture absorption.
-
Solubility Test: Attempt to dissolve a small, accurately weighed amount in a known volume of a standard solvent (like DMSO). Difficulty dissolving or the presence of insoluble particulates may suggest impurities or degradation.
-
Analytical Verification (Recommended): If you have access to analytical instrumentation and have a reference sample or data from the initial batch, the following checks are definitive:
-
LC-MS: To check for purity and the presence of degradation products (e.g., a mass corresponding to the Boc-deprotected molecule).
-
¹H NMR: To confirm the chemical structure. Look for the characteristic tert-butyl singlet (~1.4 ppm) and ensure its integration corresponds to 9 protons relative to other peaks. The absence or reduction of this peak is a clear sign of Boc group cleavage.
-
Q6: What are the common degradation pathways and their signs?
The two most likely degradation pathways are hydrolysis of the Boc group and oxidation of the primary amine.
-
Boc Deprotection: This is the cleavage of the tert-butyloxycarbonyl group, typically catalyzed by acid. Trace acidic impurities in solvents or on glassware can initiate this process over time. The primary sign would be the appearance of a new, more polar spot on TLC or a new peak in an LC-MS analysis.
-
Oxidation: The primary amine can be susceptible to air oxidation, leading to a variety of byproducts and often a visible change in color from white/off-white to yellow or brown.
Data Summary: Recommended Storage Conditions
| Parameter | Solid Form | In Solvent (Stock Solution) |
| Temperature | 2-8°C[6] | -20°C (1 month) or -80°C (6 months)[9] |
| Atmosphere | Tightly sealed container[5]; Inert gas (Ar, N₂) recommended | Tightly sealed vial; Inert gas overlay recommended |
| Light | Protect from light[6] | Protect from light (e.g., use amber vials)[9] |
| Shipping | Cold-chain recommended;[7] may ship at room temp[2] | N/A |
| Note: In-solvent storage data is based on the structurally similar analog tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Always validate for your specific application. |
Section 3: In-Experiment Troubleshooting
This compound is a linker, meaning its performance is defined by its ability to successfully couple two other molecules. Here, we address common issues encountered during PROTAC synthesis.
Q7: I'm seeing low yields in my amide coupling reaction with the primary amine. What should I check?
Low coupling efficiency is a frequent challenge in multi-step synthesis.[11] Our recommended troubleshooting workflow is detailed in the diagram below.
Caption: Workflow for troubleshooting low amide coupling yields.
-
Key Action Points:
-
Reagent Purity: Ensure all reactants (your linker, your substrate, and coupling agents) are pure and dry. Impurities can poison catalysts or participate in side reactions.[11]
-
Anhydrous Conditions: Water hydrolyzes activated esters, which are key intermediates in many coupling reactions. Ensure solvents are anhydrous and glassware is oven-dried.
-
Coupling Reagent Choice: For challenging couplings, standard reagents like HBTU may be insufficient. Consider more powerful reagents like HATU or COMU.
-
Stoichiometry and Temperature: Ensure you are using an appropriate excess of the coupling agents and base (typically 1.2-1.5 equivalents). Running the reaction at a slightly elevated temperature (e.g., 40°C) may improve kinetics, but monitor for side reactions.
-
Q8: My final PROTAC is difficult to purify. Could the linker be the cause?
Yes. The properties of the linker are integral to the physicochemical properties of the final PROTAC. The piperazinone core adds some polarity. If your purification involves reverse-phase HPLC, the presence of any Boc-deprotected species can cause significant tailing or the appearance of a second, hard-to-resolve peak.
-
Solution: Ensure the coupling reaction has gone to completion. A small amount of unreacted linker can co-elute with your product. Optimize your chromatography gradient; a shallower gradient can often resolve closely related impurities.[11]
Q9: My PROTAC shows low degradation activity. How do I troubleshoot the linker's role?
The linker is not just a spacer; it is a critical determinant of the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase).[12][13]
-
Linker Length & Rigidity: If the linker is too short or too long, it may fail to induce a productive ternary complex, even if both ligands bind their respective proteins. The semi-rigid nature of the oxopiperazine ring is designed to provide better control over this geometry compared to a purely flexible alkyl or PEG chain.[3]
-
Troubleshooting Step: If you suspect a linker-related activity issue, the only definitive solution is to synthesize a small library of analogs with different linker lengths or attachment points to empirically determine the optimal geometry for your specific target and E3 ligase combination.[13]
References
-
Amadis Chemical. This compound CAS NO.234108-58-8. [Link]
-
Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]
-
PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]
-
Shcherbakova, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Nocera, S., et al. (2022). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. ResearchGate. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound, CasNo.234108-58-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. This compound | 234108-58-8 [amp.chemicalbook.com]
- 7. 234108-58-8|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. explorationpub.com [explorationpub.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate . This molecule is a valuable building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.
This guide provides field-proven insights, troubleshooting strategies in a direct question-and-answer format, and detailed protocols to help you navigate the common pitfalls associated with this synthesis.
General Synthetic Pathway
The most common and reliable route to the target compound involves a two-step process starting from commercially available N-Boc-3-oxopiperazine. The strategy hinges on selective N-alkylation of the unprotected secondary amine, followed by the deprotection of the introduced aminoethyl moiety.
References
Technical Support Center: Boc Deprotection of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Welcome to the dedicated technical support guide for the Boc deprotection of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic campaigns. Here, we address common challenges and frequently asked questions, providing in-depth, field-tested solutions to ensure your reactions proceed efficiently and with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the Boc deprotection of this compound?
The most common and effective method for the removal of the tert-butyloxycarbonyl (Boc) group from this substrate is acid-mediated hydrolysis. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the industry standard.[1][2]
Typical Protocol:
-
Dissolve the Boc-protected piperazinone in anhydrous DCM (typically 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (usually 5-10 equivalents relative to the substrate).
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over 1-4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[1]
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.[1][2] The resulting product is typically the TFA salt of the deprotected amine.
Q2: My deprotection reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
Several factors can contribute to an incomplete reaction. Let's troubleshoot the most common culprits.
Troubleshooting Incomplete Deprotection:
| Potential Cause | Explanation & Solution |
| Insufficient Acid | The Boc group requires a stoichiometric amount of acid for cleavage, but an excess is necessary to drive the reaction to completion.[3] Solution: Increase the equivalents of TFA. A common range is 5 to 20 equivalents, and concentrations of 25-50% TFA in DCM are often used.[3] For stubborn reactions, neat TFA can be used. |
| Low Temperature | While starting at 0 °C helps control exotherms, maintaining this temperature for the entire reaction may slow the kinetics. Solution: After the initial addition of acid at 0 °C, allow the reaction to warm to room temperature (20-25 °C). Gentle warming to 40°C can be considered, but may increase side reactions.[3] |
| Water in the Reaction | The presence of water can hydrolyze TFA, reducing its effective concentration. Solution: Ensure you are using anhydrous DCM and fresh, high-quality TFA. Storing TFA over molecular sieves is not recommended, but using a freshly opened bottle is best practice. |
| Substrate Quality | Impurities in your starting material might interfere with the reaction. Solution: Verify the purity of your this compound by ¹H NMR or LC-MS before starting the reaction. |
Below is a logical workflow for troubleshooting this issue:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q3: I'm observing a significant side product in my reaction. What could it be?
While the deprotection is generally clean, the primary side reaction is alkylation by the released tert-butyl cation.[3][4]
-
t-Butylation: The highly reactive tert-butyl cation generated during cleavage can alkylate nucleophilic sites on your molecule, including the deprotected piperazine nitrogen or the amide nitrogen.[3][4]
-
Acylation by TFA: Although less common, the newly formed primary amine could be acylated by TFA to form a trifluoroacetamide adduct, particularly if the reaction is heated.[5]
Mitigation Strategies:
-
Use a Scavenger: To prevent t-butylation, add a scavenger to the reaction mixture to trap the carbocation.[3] Common scavengers include triisopropylsilane (TIS) or thioanisole.[6]
-
Use HCl in Dioxane/Methanol: An alternative to TFA is using a solution of hydrogen chloride (HCl) gas in an organic solvent. A 4M solution of HCl in 1,4-dioxane is a commercially available and highly effective reagent that avoids the formation of trifluoroacetylated byproducts and often yields a crystalline hydrochloride salt.[1][3][7]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time. Once LC-MS analysis confirms the consumption of the starting material, proceed with the workup immediately.
Here is the general mechanism for acid-catalyzed Boc deprotection:
Caption: Mechanism of acid-catalyzed Boc group removal.[8]
Q4: How should I properly work up the reaction and isolate the deprotected product?
The workup procedure is critical for obtaining a clean product, which is typically isolated as a salt.
Detailed Workup Protocol:
-
Removal of Volatiles: After the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation).[1][2] This will remove the DCM and the majority of the excess TFA. Expert Tip: Co-evaporate with a solvent like toluene or more DCM (2-3 times) to azeotropically remove residual TFA.
-
Precipitation/Trituration: The resulting crude oil or solid is the TFA salt of your product. To obtain a solid, you can often triturate the residue with a non-polar solvent in which the salt is insoluble. Diethyl ether or tert-butyl methyl ether (MTBE) are excellent choices.[3]
-
Filtration: Add cold diethyl ether to the residue, sonicate or stir vigorously to break up any clumps, and a solid precipitate should form. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with additional cold diethyl ether to remove any non-polar, organic-soluble impurities.
-
Drying: Dry the resulting solid under high vacuum to yield the final product, 4-(2-aminoethyl)piperazin-2-one bis-trifluoroacetate salt.
To Obtain the Free Base (If Required): If the free amine is required for the subsequent step, the crude TFA salt can be neutralized.
-
Dissolve the crude salt in a minimal amount of water or methanol.
-
Cool the solution to 0 °C.
-
Slowly add a base, such as saturated aqueous sodium bicarbonate (NaHCO₃), until the pH is basic (~8-9).[1][9] Alternatively, a solid-supported base like Amberlyst A21 resin can be used to simplify purification.[9][10]
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, EtOAc).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Caution: The free amine of 4-(2-aminoethyl)piperazin-2-one can be unstable and may be prone to degradation or oligomerization upon prolonged storage. It is often best to generate it in situ or use it immediately after isolation.
References
- BenchChem Technical Support. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
- BenchChem Technical Support. (n.d.).
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Scribd. (n.d.). TFA Deprotection. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Taylor & Francis Online. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Navigating the Scale-Up Synthesis of tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Last Updated: December 31, 2025
Welcome to the technical support center for the scale-up synthesis of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to larger-scale production of this important PROTAC linker intermediate.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a robust and scalable synthetic process.
I. Troubleshooting Guide: Common Scale-Up Challenges
Transitioning a synthetic route from the bench to a pilot plant or industrial setting often reveals unforeseen challenges.[3] What works efficiently on a small scale can present significant hurdles in larger volumes due to issues with heat transfer, mixing, and impurity profiles.[3] This section addresses specific problems you may encounter during the scale-up of this compound synthesis.
Issue 1: Low Yield in the N-Alkylation Step
Question: We are experiencing a significant drop in yield during the N-alkylation of Boc-piperazinone with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) when scaling up the reaction. What are the likely causes and how can we mitigate this?
Answer:
Low yields in N-alkylation reactions at scale are frequently traced back to several key factors. The primary culprits are often suboptimal reaction conditions that do not account for the changes in physical parameters at a larger volume.
Potential Causes & Solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and "dead zones" where reactants are not effectively mixed.[3] This can result in incomplete reactions and the formation of side products.
-
Solution: Transition from a magnetic stir bar to a mechanical overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure proper homogenization of the reaction mixture. The choice of stirrer will depend on the viscosity and volume of the reaction.
-
-
Poor Temperature Control: Exothermic N-alkylation reactions can be difficult to manage at scale.[3] Localized overheating can lead to the degradation of starting materials or products and promote side reactions.
-
Solution: Implement a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to better manage the heat evolution.
-
-
Solvent and Base Selection: The choice of solvent and base is critical. A solvent that does not fully dissolve the reactants at the reaction temperature can lead to a heterogeneous mixture and slow reaction rates. The strength of the base can also influence the formation of byproducts.
-
Side Reactions: The formation of di-substituted byproducts is a common challenge in piperazine chemistry.[6][7]
-
Solution: While the starting material is a piperazinone, and thus less prone to di-alkylation than piperazine itself, careful control of stoichiometry is still important. Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided.
-
Issue 2: Difficulties in Product Purification and Isolation
Question: Our crude product is an oil that is difficult to crystallize, and column chromatography is not feasible for the multi-kilogram scale. What are some effective, scalable purification strategies?
Answer:
The purification of polar, basic compounds like piperazine derivatives can be challenging without resorting to chromatography.[6] An acid-base extraction is a highly effective and scalable technique.
Scalable Purification Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic phase.
-
Phase Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or NaOH) until the pH is > 8.[8]
-
Re-extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., ethyl acetate or DCM) multiple times to recover the purified free-base product.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Issue 3: Incomplete Boc Deprotection
Question: During the final deprotection step to reveal the primary amine, we are observing incomplete conversion even after extended reaction times. How can we drive this reaction to completion at a larger scale?
Answer:
Incomplete deprotection of the Boc group is often due to insufficient acid stoichiometry, the presence of acid-scavenging species, or inadequate mixing.
Troubleshooting Steps:
-
Acid Stoichiometry: Ensure a sufficient excess of acid is used. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or a solution of HCl in a solvent like dioxane or isopropanol.[8] At scale, it is crucial to accurately charge the required amount of acid.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS.[8] This will help determine the optimal reaction time and confirm completion.
-
Mixing: As with other steps, efficient mixing is crucial to ensure the acid is dispersed throughout the reaction mixture.
-
Work-up Procedure: After the reaction is complete, the excess acid must be thoroughly removed. This is typically achieved by concentration under reduced pressure, followed by an aqueous work-up with a base to neutralize any remaining acid.[8]
II. Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials in this synthesis?
A1: The purity of the starting Boc-protected piperazinone and the 2-aminoethyl halide derivative is paramount. Impurities in the starting materials can lead to the formation of difficult-to-remove side products. It is advisable to perform an incoming quality control check on all raw materials.
Q2: Can this synthesis be adapted for a continuous flow process?
A2: Certain steps of this synthesis, particularly the N-alkylation, could be well-suited for a continuous flow setup.[9] Flow chemistry offers advantages in terms of heat and mass transfer, which can lead to better reaction control, higher yields, and improved safety, especially for exothermic reactions.[9]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns include:
-
Handling of Corrosive Reagents: Acids like TFA and HCl are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Exothermic Reactions: As mentioned, N-alkylation can be exothermic. A proper understanding of the reaction's thermal profile is necessary to prevent runaway reactions.
-
Solvent Handling: The use of large volumes of organic solvents introduces flammability risks. Ensure proper grounding of equipment and adequate ventilation.
Q4: How does the presence of the oxo group on the piperazine ring affect the reaction?
A4: The electron-withdrawing effect of the adjacent carbonyl group in the 3-oxopiperazine structure reduces the nucleophilicity of the N4 nitrogen compared to a standard piperazine. This can necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction times) for the N-alkylation step.
III. Experimental Protocols & Data
Protocol 1: Scale-Up N-Alkylation of Boc-3-oxopiperazine
This protocol describes a general procedure for the N-alkylation step.
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet with tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) and a suitable solvent (e.g., acetonitrile, 5-10 volumes).
-
Reagent Addition: Add a powdered base, such as anhydrous potassium carbonate (1.5-2.0 eq).
-
Stirring and Heating: Begin stirring and heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Substrate Addition: Slowly add a solution of the N-protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide) (1.05-1.1 eq) in the reaction solvent to the reactor over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cooling and Filtration: Once complete, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
Data Summary: Typical Yields and Purity
| Step | Scale | Typical Yield | Typical Purity (LC-MS) |
| N-Alkylation | 10 g | 85-95% | >95% |
| N-Alkylation | 1 kg | 75-85% | >95% |
| Deprotection | 1 kg | 90-98% | >98% |
Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[6]
IV. Visualizing the Process
Workflow for Troubleshooting Low Yield in N-Alkylation
Caption: A decision tree for troubleshooting low yields in the N-alkylation step.
General Synthesis Pathway
Caption: The two-step synthesis of the target compound.
V. References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Retrieved December 31, 2025, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]
-
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
-
US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents. Retrieved December 31, 2025, from
-
Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. (2025, December 23). ACS Publications. Retrieved December 31, 2025, from [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. Retrieved December 31, 2025, from [Link]
-
WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents. Retrieved December 31, 2025, from
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved December 31, 2025, from [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2025, August 5). ResearchGate. Retrieved December 31, 2025, from [Link]
-
CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Retrieved December 31, 2025, from
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved December 31, 2025, from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals. Retrieved December 31, 2025, from [Link]
-
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
-
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. (n.d.). ChemRxiv. Retrieved December 31, 2025, from [Link]
-
CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Retrieved December 31, 2025, from
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses Procedure. Retrieved December 31, 2025, from [Link]
Sources
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- 2. file.medchemexpress.com [file.medchemexpress.com]
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Technical Support Center: A Troubleshooting Guide for PROTAC Synthesis Featuring tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile linker, tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate.
Introduction to the Linker
This compound is a valuable building block in PROTAC design.[1][2][3] Its structure incorporates a rigid piperazinone core, which can help to control the spatial orientation of the two ligands, a crucial factor for efficient ternary complex formation.[4] The Boc-protected amine allows for selective deprotection and subsequent conjugation, while the terminal primary amine provides a reactive handle for coupling with either the protein of interest (POI) ligand or the E3 ligase ligand.
This guide will address common challenges encountered during the incorporation of this linker into a PROTAC scaffold, from initial coupling reactions to final purification and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Conjugation
Question 1: I'm observing low yield during the amide coupling of my carboxylic acid-functionalized ligand to the primary amine of the piperazinone linker. What are the likely causes and how can I improve the reaction efficiency?
Answer: Low coupling efficiency is a frequent challenge in PROTAC synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.[5]
Possible Causes & Solutions:
-
Inefficient Coupling Reagents: The choice of coupling reagent is critical. Standard reagents like EDC/HOBt may not be sufficient, especially if your ligand is sterically hindered.
-
Recommendation: Switch to a more potent coupling reagent such as HATU or HBTU. These reagents form highly reactive activated esters, which can significantly improve yields, particularly with challenging substrates.[5]
-
-
Steric Hindrance: The three-dimensional structure of your ligand may physically block the primary amine of the linker, impeding the reaction.[6]
-
Recommendation: If possible, consider synthesizing a derivative of your ligand with a longer, more flexible chain at the conjugation point. Alternatively, optimizing reaction conditions such as temperature and reaction time can sometimes overcome minor steric clashes.
-
-
Purity of Starting Materials: Impurities in your ligand or the piperazinone linker can poison catalysts or participate in side reactions, reducing the yield of the desired product.[5][7]
-
Reaction Conditions: The reaction environment plays a crucial role.
-
Recommendation: Ensure the reaction is performed under strictly anhydrous conditions, as water can hydrolyze the activated intermediate.[5] Use high-purity, anhydrous solvents. The choice of base is also important; a non-nucleophilic base like DIPEA is generally preferred.
-
Troubleshooting Workflow for Low Coupling Yield
Caption: A decision-making workflow for troubleshooting low-yield amide coupling reactions.
Question 2: I'm struggling with the Boc deprotection step. I'm either seeing incomplete deprotection or degradation of my molecule. What are the best practices?
Answer: The removal of the tert-butyloxycarbonyl (Boc) group is a critical step and requires careful control of acidic conditions to avoid side reactions.[9][10]
Common Deprotection Methods & Troubleshooting:
| Reagent | Typical Conditions | Advantages | Potential Issues & Solutions |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0°C to RT, 30 min - 4h | Highly efficient, volatile byproducts simplify workup.[9] | Issue: Degradation of other acid-sensitive groups.[10] Solution: Use lower TFA concentration and temperature (e.g., 10-20% TFA at 0°C) and carefully monitor the reaction by LC-MS. |
| HCl in Dioxane/Methanol | 4M HCl in dioxane, RT, 1-3h | Often yields a crystalline HCl salt, which can be easily isolated by filtration.[10] | Issue: The HCl salt may be hygroscopic or have poor solubility in subsequent reaction solvents. Solution: The salt can often be used directly in the next step if the reaction conditions are compatible. Alternatively, a base wash can liberate the free amine. |
Step-by-Step Protocol for TFA-mediated Boc Deprotection:
-
Dissolve the Boc-protected piperazinone-PROTAC intermediate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[9]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by LC-MS every 30 minutes until the starting material is consumed.
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.[11]
-
The resulting TFA salt can often be used directly in the next step.
Decision Tree for Boc Deprotection
Caption: A decision tree for selecting an appropriate Boc deprotection method.[9]
Purification & Characterization
Question 3: My final PROTAC is difficult to purify by standard column chromatography, and I'm seeing broad peaks or multiple impurities on my HPLC trace. What can I do?
Answer: The purification of PROTACs can be challenging due to their often high molecular weight, amphipathic nature, and potential for aggregation. The piperazine moiety can also interact strongly with silica gel.
Purification Strategies:
-
Reverse-Phase HPLC: This is the most common and effective method for purifying PROTACs.
-
Recommendation: Use a C18 column with a water/acetonitrile or water/methanol gradient containing an additive like 0.1% TFA or formic acid. The additive can improve peak shape by protonating the basic nitrogens of the piperazine ring.
-
-
Column Chromatography on Silica Gel:
-
Recommendation: If you must use normal-phase chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine or ammonia in methanol. This can help to reduce tailing.
-
-
Ion-Exchange Chromatography:
-
Recommendation: Given the basic nature of the piperazine ring, ion-exchange chromatography can be a powerful purification technique, especially for removing non-basic impurities.
-
Analytical Characterization:
A comprehensive suite of analytical techniques is necessary to confirm the identity and purity of your final PROTAC.[8]
| Technique | Purpose | Key Information Provided |
| LC-MS | Identity & Purity | Confirms the molecular weight of the intact PROTAC and can identify impurities and byproducts.[8] |
| High-Resolution MS (HRMS) | Identity | Provides an accurate mass measurement, allowing for the determination of the elemental composition.[12] |
| NMR (¹H, ¹³C) | Structural Elucidation | Confirms the complete structure of the PROTAC, including the integrity of the ligands and the linker.[7][12] |
| HPLC-UV | Purity Assessment | Quantifies the purity of the final compound, which should ideally be >95% for biological assays.[13] |
Biological Evaluation
Question 4: My PROTAC, containing the piperazinone linker, shows low or no degradation of the target protein in cellular assays. What are the potential reasons?
Answer: A lack of degradation is a common outcome in PROTAC development and points to a failure in one or more of the key steps in the PROTAC mechanism of action.
Troubleshooting Workflow for Inactive PROTACs
Caption: A systematic approach to diagnosing an inactive PROTAC.
Key Considerations:
-
Ternary Complex Formation: The primary function of the linker is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[14][15] The rigidity of the piperazinone linker may impose conformational constraints that are not optimal for your specific target and E3 ligase pair.
-
Cell Permeability: The physicochemical properties of the final PROTAC, influenced by the linker, determine its ability to cross the cell membrane. The piperazine moiety can be protonated at physiological pH, which may impact permeability.[17][18]
-
Recommendation: Use computational models to predict physicochemical properties (e.g., cLogP, tPSA). If poor permeability is suspected, cellular uptake can be directly measured by LC-MS/MS analysis of cell lysates.
-
-
E3 Ligase Expression: Ensure that the E3 ligase you are recruiting (e.g., VHL or Cereblon) is expressed at sufficient levels in the cell line used for your experiments.[5]
Conclusion
The successful synthesis of a PROTAC is a multifaceted process that requires careful optimization at each step. This compound is a valuable linker that offers a degree of rigidity that can be beneficial for pre-organizing the binding elements of the PROTAC. However, as with any building block, its successful implementation requires a thorough understanding of its chemical properties and a systematic approach to troubleshooting. By carefully considering the factors outlined in this guide, researchers can overcome common synthetic and biological hurdles to advance their protein degradation projects.
References
-
National Center for Biotechnology Information. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. [Link]
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
ResearchGate. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. [Link]
-
RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]
-
RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]
-
RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing). [Link]
- Google Patents.
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
National Institutes of Health. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]
- Google Patents.
-
ResearchGate. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]
-
National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to PROTAC Linker Selection: A Comparative Analysis of Piperazine-Based Scaffolds and Other Common Linker Archetypes
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[1][][3] A PROTAC's architecture is tripartite, consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[4][5] While significant attention is often devoted to the design of the protein-binding warheads, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of the PROTAC's ultimate efficacy, selectivity, and pharmacokinetic properties.[6][7]
This guide provides an in-depth comparison of various PROTAC linker classes, with a particular focus on the emerging role of rigid heterocyclic scaffolds like tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate . We will dissect the structural and functional differences between this and other common linker types, such as flexible alkyl and polyethylene glycol (PEG) chains, providing researchers with the foundational knowledge to make informed decisions in their PROTAC design strategies.
The PROTAC Mechanism: The Centrality of the Ternary Complex
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase.[8][9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the target protein.[] The resulting polyubiquitin chain acts as a molecular flag, marking the protein for degradation by the 26S proteasome.[1] The PROTAC is then released to catalyze further degradation cycles.[4]
The stability and geometry of this ternary complex are paramount for efficient ubiquitination, and the linker is the primary architect of this interaction.[6][10] A poorly designed linker can lead to steric clashes, unproductive binding orientations (negative cooperativity), or an inability to effectively bridge the two proteins, thereby abrogating degradation.[8] Conversely, an optimal linker facilitates favorable protein-protein interactions, enhancing ternary complex stability (positive cooperativity) and driving potent degradation.[6][8]
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Comparative Analysis of PROTAC Linker Classes
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker archetype significantly impacts the molecule's physicochemical properties and biological activity.[4][5]
Flexible Linkers: Alkyl and PEG Chains
The most common motifs in early-stage PROTAC development are flexible alkyl and PEG chains, prized for their synthetic tractability and the ease with which their lengths can be modulated.[][4]
-
Alkyl Linkers: These are saturated or unsaturated hydrocarbon chains.[] Their primary advantage is synthetic simplicity and high metabolic stability.[1][12] However, their inherent hydrophobicity can decrease the aqueous solubility of the resulting PROTAC, a significant challenge for these already large molecules.[1][12]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can substantially improve a PROTAC's water solubility.[13][14][15] This is a major advantage for improving bioavailability. Statistics show that approximately 54-55% of reported PROTACs utilize PEG-containing linkers.[4][14][16] However, PEG linkers can be more susceptible to metabolism in vivo compared to their alkyl counterparts.[1][12]
The high degree of conformational freedom of flexible linkers can be a double-edged sword. While it allows the PROTAC to adopt multiple orientations to find a productive binding mode, it also carries an entropic penalty upon binding, which can potentially reduce the stability of the ternary complex.[8][17]
Rigid Linkers: The Rise of Heterocycles
To overcome the limitations of flexible linkers, researchers have increasingly turned to more rigid structures. These linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially improving potency and selectivity.[8][18]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planar, metabolically stable triazole ring (often formed via "click chemistry") can impart significant rigidity.[1][8][16]
-
Saturated Heterocycles (Piperidine/Piperazine): Scaffolds like piperidine and piperazine are particularly attractive.[1][19] They introduce conformational constraints while simultaneously improving physicochemical properties. The incorporation of these motifs has been a key feature in clinically advanced PROTACs like ARV-110 and ARV-471, where they enhanced metabolic stability and potency.[18]
A Spotlight on Piperazine-Based Linkers
The piperazine moiety, as seen in This compound , offers a unique combination of features that make it an exemplary choice for modern PROTAC design.[18][19][20]
-
Semi-Rigidity: The piperazine ring restricts free rotation compared to an alkyl or PEG chain, helping to correctly orient the two ligands for ternary complex formation.[18][20]
-
Improved Solubility: Piperazine contains two nitrogen atoms, which can be protonated at physiological pH.[18][19] This introduces a positive charge, significantly enhancing the aqueous solubility of the PROTAC molecule—a critical factor for drug development.[20][21] The basicity (pKa) of the piperazine can be finely tuned by adjacent chemical groups, allowing for precise control over this property.[19][20]
-
Metabolic Stability: The heterocyclic ring is generally more resistant to metabolism than linear chains.[1][18] Furthermore, embedding the piperazine within amide bonds can prevent N-dealkylation reactions, further improving stability.[19]
-
Synthetic Versatility: The piperazine scaffold provides a versatile handle for modular synthesis, allowing for controlled attachment of the warhead and E3 ligand.[18][] The Boc-protected amine in the title compound, for example, allows for selective deprotection and subsequent conjugation.
The "3-oxo" substitution in This compound further influences the ring's conformation and electronic properties, providing an additional layer of structural definition.
Quantitative Performance: A Data-Driven Comparison
The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[7][10] The optimal linker is highly dependent on the specific POI-E3 ligase pair, and there is no universal solution.[4][6] Empirical testing is crucial.
Table 1: Impact of Linker Composition on BRD4 Degradation (Data compiled and adapted from representative studies for illustrative purposes. Direct comparison across different studies should be made with caution due to variations in cell lines and experimental conditions.)
| PROTAC (Target: BRD4) | E3 Ligase | Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Reference Insight |
| dBET1 | CRBN | PEG/Alkyl | ~14 | 8 | >95 | A highly potent degrader with a standard flexible linker.[4] |
| ARV-825 | CRBN | PEG/Alkyl | ~18 | <1 | >98 | Longer flexible linker compared to dBET1, also highly potent.[4] |
| MZ1 | VHL | PEG/Alkyl | ~13 | 25-125 | >90 | Demonstrates selectivity for BRD4 over other BET proteins.[4] |
| PROTAC with Piperazine | CRBN | Piperazine/Alkyl | ~16 | 1-10 | >95 | Incorporation of rigid piperazine maintains high potency, often with improved pharmacokinetic properties.[18][19] |
| Alkyl-Linker PROTAC | CRBN | Pure Alkyl | ~15 | 20 | ~90 | Effective, but may have lower solubility compared to PEG or piperazine variants.[23] |
This representative data illustrates that while flexible linkers can yield highly potent degraders, rigid linkers incorporating motifs like piperazine are equally capable of achieving picomolar to low-nanomolar degradation potency, often with the added benefits of improved solubility and metabolic stability.[18][19]
Experimental Protocols for Linker Evaluation
A systematic workflow is essential for comparing and optimizing PROTAC linkers. This involves synthesis, biophysical characterization, and cell-based degradation assays.
Caption: A typical experimental workflow for PROTAC development and linker optimization.
Protocol 1: Western Blot for Target Protein Degradation
This is the gold-standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[23]
-
Cell Culture and Treatment: Plate the relevant cell line (e.g., 22Rv1 for prostate cancer studies) in 6-well plates. Allow cells to reach 70-80% confluency.
-
Dosing: Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time, typically 18-24 hours. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Include a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can provide kinetic and affinity data on the formation of the ternary complex.
-
Chip Preparation: Covalently immobilize either the purified target protein or the E3 ligase onto a sensor chip surface.
-
Analyte Injection 1 (Binary Interaction): Inject the corresponding binding partner (E3 ligase or POI) over the chip surface at various concentrations to measure the binary protein-protein interaction affinity, if any.
-
Analyte Injection 2 (PROTAC Binding): Inject the PROTAC over the immobilized protein to measure the PROTAC-protein binary affinity.
-
Ternary Complex Formation: Pre-incubate a fixed concentration of the PROTAC with varying concentrations of the second protein partner (the one not immobilized on the chip).
-
Analyte Injection 3 (Ternary Interaction): Inject the PROTAC-protein mixture over the sensor chip. An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for the interactions. Cooperativity can be assessed by comparing the affinity of the protein for the PROTAC-protein complex versus its affinity for the protein alone.
Conclusion and Future Outlook
The rational design of the linker is a pivotal and complex challenge in the development of effective protein degraders. While flexible alkyl and PEG linkers remain valuable tools due to their synthetic accessibility, the field is decisively moving towards more sophisticated, rigid linkers that offer greater control over the PROTAC's conformation and physicochemical properties.[4][6]
This compound exemplifies this new generation of linker building blocks. Its semi-rigid piperazine core offers a compelling balance of properties: it can pre-organize the PROTAC for efficient ternary complex formation while simultaneously enhancing aqueous solubility and metabolic stability—key attributes for advancing a molecule toward the clinic.[18][19][20]
The optimal linker remains context-dependent, and a "trial-and-error" approach is still common.[4] However, by understanding the distinct advantages and disadvantages of each linker class—from the hydrophobicity of alkyls and the solubility-enhancing properties of PEGs to the conformational control offered by piperazine—researchers can adopt a more data-driven and rational strategy. This informed approach to linker design is essential to unlock the full therapeutic potential of targeted protein degradation.
References
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Biopharma PEG. (n.d.). PROTAC Linkers. Retrieved from [Link]
-
Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977. Available at: [Link]
-
Weerakoon, T., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. Available at: [Link]
-
RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]
-
JenKem Technology USA. (2024). PROTAC PEG Linkers. Retrieved from [Link]
-
NIH. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Retrieved from [Link]
-
Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Open Exploration Publishing. Available at: [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
Hall-Atkinson, J. R., et al. (2022). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available at: [Link]
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A Comparative Analysis of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate Derivatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of proteolysis-targeting chimeras (PROTACs) is paramount for achieving therapeutic success. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties. Among the various linker architectures, the piperazinone moiety has emerged as a valuable scaffold. This guide provides a comprehensive comparative analysis of derivatives of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, a key building block in the construction of potent and selective protein degraders.
Introduction to the Piperazinone-Based Linker Scaffold
This compound serves as a versatile and conformationally constrained linker component in PROTAC design.[1][2] The piperazinone ring introduces a degree of rigidity that can be advantageous for pre-organizing the PROTAC molecule into a conformation conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][] Furthermore, the presence of a basic nitrogen atom within the piperazine ring can enhance solubility, a crucial property for these often large and complex molecules.[3][5] The primary amino group on the ethyl side chain provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand, allowing for modular synthesis. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen offers synthetic tractability, enabling controlled, stepwise assembly of the final PROTAC molecule.
Comparative Analysis of Derivatives: A Structure-Activity Relationship (SAR) Perspective
While direct head-to-head comparative studies of a homologous series of PROTACs featuring systematically modified this compound linkers are not extensively documented in single publications, a robust structure-activity relationship (SAR) can be inferred from the broader literature on PROTAC linker design.[6][] The following sections dissect the probable impact of key structural modifications to this core scaffold.
Modification of the Aminoethyl Side Chain
The primary amino group of the parent molecule is the most common site for derivatization, typically through acylation to connect to a warhead or E3 ligase ligand. The nature of this linkage and any additional functionality introduced can significantly impact PROTAC performance.
-
Acyl Derivatives: Formation of an amide bond is a standard method for linker attachment. Varying the length and composition of the acyl chain can modulate the distance and relative orientation of the two ends of the PROTAC. Shorter, more rigid acyl groups may restrict conformational flexibility, which can be beneficial if the resulting orientation is optimal for ternary complex formation.[8] Conversely, longer, more flexible chains, such as those incorporating polyethylene glycol (PEG) units, can increase the accessible volume for the binding partners to come together, though this can come at the cost of increased molecular weight and potential for non-specific interactions.
-
Substituents on the Acyl Chain: Introducing substituents on the acyl chain can fine-tune physicochemical properties. For instance, the incorporation of polar groups like hydroxyls or amides can enhance solubility. Lipophilic groups may improve cell permeability but could also lead to off-target effects or aggregation.
N-Alkylation of the Piperazine Ring
Alkylation of the second nitrogen of the piperazine ring (after removal of the Boc group and attachment of the other ligand) can influence the basicity and, consequently, the protonation state of the linker at physiological pH.[3][5] This, in turn, affects solubility and cell entry. Small alkyl groups like methyl or ethyl are common modifications.
Substitution on the Piperazinone Ring
While less common, substitutions on the carbon backbone of the piperazinone ring could be explored to introduce additional vectors for interaction within the ternary complex or to further constrain the linker's conformation. Such modifications would require more complex multi-step syntheses.
Data Presentation: Inferred Performance Based on SAR
The following table summarizes the expected impact of various derivatives on key PROTAC performance parameters, based on established principles of linker design. It is important to note that these are generalized trends, and the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[9]
| Derivative Class | Structural Modification | Expected Impact on DC50/Dmax | Rationale |
| Short-Chain Acyl Derivatives | Acylation of the aminoethyl group with short (C2-C4) alkyl or aryl acyl groups. | Potentially improved | Increased rigidity can lead to a more favorable pre-organized conformation for ternary complex formation, enhancing degradation efficiency.[] |
| Long-Chain/PEGylated Acyl Derivatives | Acylation with longer alkyl chains or PEG linkers. | Variable | Increased flexibility can be beneficial for spanning larger distances between binding sites but may also introduce an entropic penalty.[] |
| Derivatives with Polar Acyl Chains | Incorporation of hydroxyl, amide, or other polar functional groups on the acyl chain. | Potentially improved | Enhanced solubility can improve bioavailability and prevent aggregation, leading to better cellular activity.[10] |
| N-Alkylated Piperazine Derivatives | Alkylation of the second piperazine nitrogen. | Variable | Modulates the pKa of the piperazine ring, affecting its protonation state and, consequently, solubility and cell permeability.[3][5] |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of derivatives of this compound.
Protocol 1: Synthesis of an N-Acyl Derivative
This protocol describes a general method for coupling a carboxylic acid (representing a warhead or E3 ligase ligand with a linker attachment point) to the primary amine of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 eq) to the reaction mixture and stir at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-acyl derivative.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines a standard Western blot procedure to assess the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC compound dissolved in DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).[11]
Visualizations
PROTAC Mechanism of Action
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Pathway for N-Acyl Derivatives
Caption: General synthetic scheme for PROTAC assembly.
Conclusion
References
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Medicinal Chemistry. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Royal Society of Chemistry. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Royal Society of Chemistry. [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar. [Link]
-
Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025). University of Nottingham. [Link]
-
Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. (2022). PubMed. [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PubMed Central. [Link]
-
Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (2020). ResearchGate. [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2014). PubMed Central. [Link]
-
PROTACs: A Practical Guide. (2022). Biocompare. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). Portland Press. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2017). MDPI. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2017). ResearchGate. [Link]
-
Scheme 2. (A) Synthesis of tert-Butyl Ester and Amide Derivatives. (B)... (2024). ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 8. biocompare.com [biocompare.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate: An Essential PROTAC Linker Intermediate
In the rapidly evolving field of targeted protein degradation, the synthesis of well-defined linker molecules is of paramount importance for the construction of potent and selective Proteolysis Targeting Chimeras (PROTACs).[1][2] Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate has emerged as a valuable building block, offering a conformationally constrained piperazinone scaffold with a reactive primary amine for conjugation to target protein ligands. This guide provides a critical evaluation of the prevalent synthetic methodologies for this key intermediate, offering a comparative analysis of their efficiency, scalability, and practicality for researchers in drug discovery and chemical biology.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a classic challenge in multistep organic synthesis: the selective functionalization of a multifunctional scaffold. The core of the molecule, the 3-oxopiperazine ring, possesses two nitrogen atoms with differing reactivity. The primary synthetic task is to regioselectively introduce a Boc protecting group at the N1 position and an aminoethyl group at the N4 position. This guide will dissect the most common synthetic approach and present viable alternatives, providing the necessary data for an informed choice of methodology.
Primary Synthesis Method: A Two-Step Approach
The most direct and widely employed route to the title compound involves a two-step sequence starting from the commercially available piperazin-2-one. This method is favored for its straightforward execution and generally good yields.
Step 1: Boc Protection of Piperazin-2-one
The initial step focuses on the selective protection of the more nucleophilic nitrogen (N1) of piperazin-2-one with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy that effectively masks one of the reactive sites, allowing for selective functionalization of the other. The reaction is typically carried out by treating piperazin-2-one with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM).
Step 2: N-Alkylation and Deprotection
With the N1 position protected, the secondary amine at N4 is now available for alkylation. This is achieved by reacting the N-Boc-3-oxopiperazine intermediate with a suitable two-carbon electrophile bearing a protected primary amine. A common and effective strategy involves the use of N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine, which can be subsequently removed under mild conditions. The final deprotection step is typically accomplished using hydrazine hydrate in an alcoholic solvent, yielding the desired product.
Figure 1: Primary synthesis workflow for the target molecule.
Alternative Synthesis Methods
While the primary method is reliable, alternative strategies can offer advantages in terms of reagent availability, cost, or avoidance of certain harsh reagents. Two notable alternatives are presented below.
Alternative Method 1: The Azide Reduction Route
This method also begins with N-Boc-3-oxopiperazine. However, the aminoethyl side chain is introduced using a different synthon: a 2-azidoethyl halide, such as 2-azidoethyl bromide. The azide functional group is a versatile precursor to a primary amine. Following the N-alkylation, the azide is reduced to the desired amine. The Staudinger reduction, using a phosphine reagent like triphenylphosphine followed by hydrolysis, is a particularly mild and effective method for this transformation.[3][4][5][6][7]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Staudinger Reaction [organic-chemistry.org]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
"Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate" biological activity confirmation
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] Initially perceived as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]
This guide provides an in-depth technical comparison of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, a member of the increasingly important class of piperazine-containing linkers, against other common linker archetypes. We will explore the experimental workflows required to confirm its biological activity not merely as a tether, but as a functional component that influences the entire PROTAC molecule. We will also address the crucial aspect of evaluating its potential for off-target or intrinsic biological activity.
The Rise of Functional Linkers: A Comparative Analysis
The choice of linker can significantly impact a PROTAC's performance. While flexible alkyl and polyethylene glycol (PEG) chains have been widely used, there is a growing trend towards incorporating rigid, heterocyclic scaffolds like piperazine.[][4] These "functional linkers" offer several advantages over their more flexible counterparts.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Examples |
| Alkyl Chains | Flexible, hydrophobic | Synthetically accessible, allows for broad conformational sampling | High entropic penalty upon binding, can lead to poor solubility | Early-generation PROTACs |
| PEG Chains | Flexible, hydrophilic | Improves solubility and cell permeability | Can have reduced metabolic stability, excessive flexibility may lead to off-target effects | Many research-grade PROTACs |
| Piperazine-Based (e.g., the topic compound) | Semi-rigid, can be protonated | Reduces conformational entropy, improves metabolic stability, can enhance solubility and aid endosomal escape[][5] | Synthetic complexity can be higher | ARV-110, ARV-471 (clinical candidates)[5] |
The piperazine moiety in this compound introduces a degree of rigidity that can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5] This reduced entropic penalty upon binding can lead to enhanced degradation potency. Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can improve the PROTAC's solubility and potentially facilitate its escape from the endosome into the cytoplasm.[][3]
Experimental Workflow for Biological Activity Confirmation
Confirming the biological activity of a PROTAC linker requires a multi-faceted approach that evaluates its performance within a fully assembled PROTAC and assesses its intrinsic activity. The following workflow provides a comprehensive strategy.
Caption: A multi-phase workflow for the comprehensive biological evaluation of a PROTAC.
Detailed Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To quantify the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Analyte Injection 1 (Binary Interaction): Inject the PROTAC molecule at various concentrations over the immobilized protein to measure the binary binding affinity (KD).
-
Analyte Injection 2 (Ternary Interaction): Inject a constant, saturating concentration of the E3 ligase mixed with varying concentrations of the PROTAC.
-
Data Analysis: A significant increase in the binding response in the presence of the E3 ligase indicates the formation of a ternary complex. The cooperativity of the complex can be calculated from the binding affinities.
Protocol 2: Cellular Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of the target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line to 70-80% confluency. Treat the cells with the PROTAC at a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and wash the cells. Lyse the cells to extract total protein and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the percentage of target protein degradation relative to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved).
Protocol 3: Global Proteomics for Off-Target Profiling (Mass Spectrometry)
Objective: To identify unintended protein degradation caused by the PROTAC.
Methodology:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that achieves maximal target degradation (e.g., 10x DC50). Include a vehicle control and an inactive control PROTAC (e.g., one with a mutated E3 ligase binder).
-
Protein Extraction and Digestion: Extract total protein from the cell lysates and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. Any significantly downregulated proteins other than the intended target are potential off-targets.
Assessing Intrinsic Biological Activity of the Piperazine Linker
While the primary role of this compound is to act as a linker, the piperazine scaffold itself is known to be "biologically active" and can interact with various biological targets.[6][7] Therefore, it is crucial to assess the linker molecule for any intrinsic activity, independent of its role in a PROTAC.
Caption: Workflow for evaluating the intrinsic biological activity of the linker molecule.
Piperazine derivatives have been reported to interact with G-protein coupled receptors (GPCRs), such as serotonergic and dopaminergic receptors, and ion channels, most notably the hERG potassium channel, which is a critical anti-target in drug development due to its association with cardiotoxicity.[8] Therefore, a comprehensive evaluation should include both broad panel screening and specific functional assays for these known liabilities.
Conclusion
The selection of a linker is a critical decision in the design of a successful PROTAC. This compound represents a class of semi-rigid, functional linkers that offer significant advantages in terms of pre-organizing the PROTAC for efficient ternary complex formation and improving the physicochemical properties of the final molecule. However, a thorough biological evaluation is paramount to confirm its performance within a PROTAC construct and to rule out any undesirable intrinsic or off-target activities. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to comprehensively characterize this and other novel PROTAC linkers, thereby accelerating the development of potent and selective protein degraders.
References
- Donovan, K. A., et al. (2020). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 16(12), 1341-1349.
- Fallacara, C., et al. (2022).
- Fallacara, C., et al. (2022).
- Fallacara, C., et al. (2022).
- Fallacara, C., et al. (2022).
- Zhang, X., et al. (2021). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 26(24), 7583.
- Zhang, X., et al. (2021). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 26(24), 7583.
- Wang, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(58), 36563-36582.
- Singh, H., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
-
In-Review. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Hu, Y., et al. (2025). PROTAC-PatentDB: A PROTAC Patent Compound Dataset.
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
Sources
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- 5. benchchem.com [benchchem.com]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to the Purity Assessment of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Welcome to this in-depth technical guide on establishing a robust purity profile for tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate. As a key building block in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1], the chemical purity of this intermediate is not merely a quality metric; it is a critical determinant of downstream reaction success, final product safety, and efficacy.
This guide moves beyond a simple listing of methods. It is designed to provide you, a fellow researcher or drug development professional, with the strategic rationale behind selecting, developing, and integrating a suite of analytical techniques. Our approach is grounded in the principles of regulatory compliance, primarily the International Council for Harmonisation (ICH) guidelines, which provide a framework for controlling impurities in new drug substances.[2][3][4]
Foundational Strategy: Understanding the "Why" Before the "How"
The objective of a purity assessment is to create a comprehensive impurity profile. This involves detecting, identifying, and quantifying every component of the sample that is not the defined chemical entity. According to ICH Q3A(R2) guidelines, impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[5] Our analytical strategy must be capable of addressing all three.
A multi-technique, or orthogonal, approach is non-negotiable. No single analytical method possesses the versatility to detect and quantify the wide range of potential impurities that can arise from the synthesis, purification, and storage of a complex molecule like a piperazine derivative.[3][6]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Figure 1: High-level workflow for comprehensive purity assessment.
Anticipating the Adversaries: Potential Impurities
Effective method development begins with a theoretical analysis of potential impurities based on the synthetic route. While the exact synthesis may be proprietary, piperazine-containing molecules often involve common reaction types that can lead to predictable impurities.[6][7]
| Impurity Type | Potential Origin | Primary Detection Technique |
| Starting Materials | Incomplete reaction of piperazine precursors or the aminoethyl sidechain source. | HPLC-UV/MS, GC-MS |
| Process-Related Impurities | By-products from side reactions (e.g., N,N'-dialkylation, incomplete Boc protection).[6] | HPLC-UV/MS |
| Degradation Products | Hydrolysis of the tert-butyl carbamate (Boc) group or oxidation of the piperazine ring. | HPLC-UV/MS |
| Residual Solvents | Solvents used during synthesis and purification (e.g., THF, Ethyl Acetate, Methanol). | Headspace GC-MS |
| Inorganic Impurities | Reagents, ligands, or catalysts used in the manufacturing process.[2][5] | ICP-MS (not covered in detail) |
Comparative Analysis of Core Purity Assessment Techniques
Here we compare the primary analytical tools, focusing on their strengths and weaknesses in the context of our target molecule.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities
HPLC is the cornerstone for quantifying the main component and its non-volatile organic impurities.[8] For a polar, basic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
-
Expertise & Experience: The primary challenge with many piperazine derivatives is their lack of a strong UV chromophore, making low-level detection difficult with a standard UV detector.[8][9]
-
Option A (Standard): If the molecule or its key impurities possess sufficient UV absorbance (likely in the low UV range, ~205-220 nm), a Photodiode Array (PDA) detector is ideal.
-
Option B (Enhanced Detection): For trace-level impurity analysis where UV sensitivity is insufficient, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to attach a strong chromophore.[9] However, this adds complexity and potential for artifacts.
-
Option C (Advanced): The most robust approach is coupling HPLC with a mass spectrometer (LC-MS). An MS detector provides both high sensitivity and mass information, which is invaluable for identifying unknown impurities.
-
-
Trustworthiness: A well-validated HPLC method provides exceptional precision and accuracy for quantitation. The method's specificity is demonstrated by achieving baseline separation of all known impurities from the main peak and each other.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Figure 2: Decision workflow for HPLC method development.
Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatiles
GC-MS is the definitive technique for identifying and quantifying residual solvents and other volatile or semi-volatile impurities.[10] The parent molecule, this compound, is non-volatile and will thermally degrade at typical GC injection temperatures; therefore, GC is not suitable for assaying the main peak or its non-volatile impurities.
-
Expertise & Experience: Headspace sampling is the preferred injection technique for residual solvent analysis. It involves heating the sample in a sealed vial and injecting only the vapor phase (the "headspace"), which prevents non-volatile matrix components from contaminating the GC system.
-
Trustworthiness: Method validation follows ICH Q3C guidelines for residual solvents. The use of a mass spectrometer provides definitive identification of detected solvents by comparing their mass spectra to established libraries (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity
While HPLC and GC are primarily separative techniques, NMR is a spectroscopic technique that provides detailed structural information.[11][12] It is the most powerful tool for confirming the identity of the main component and for elucidating the structure of unknown impurities if they can be isolated or are present at sufficient concentration (>0.1-0.5%).
-
Expertise & Experience: A standard ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, integration values (proton count), and coupling patterns confirm that the expected structure is present. ¹³C and 2D-NMR experiments (like COSY and HSQC) can be used for more complex structural assignments.
-
Trustworthiness: NMR is an inherently quantitative technique (qNMR) when an internal standard of known purity and concentration is used. It can provide a highly accurate assay of the main component without the need for a specific reference standard of the compound itself.
Comparative Summary of Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Purity assay, quantification of non-volatile organic impurities. | Robust, precise, widely available, excellent for quantitation.[8] | Requires a chromophore for good sensitivity; peak co-elution can be an issue. |
| LC-MS | Identification of unknown impurities, trace-level quantification. | High sensitivity and specificity, provides molecular weight data. | More complex instrumentation, quantitation can be challenging without standards. |
| Headspace GC-MS | Quantification of residual solvents and volatile impurities. | High sensitivity for volatiles, definitive identification via MS.[13][14] | Not suitable for non-volatile compounds like the target analyte. |
| ¹H NMR | Identity confirmation, structural elucidation. | Definitive structural information, can be quantitative (qNMR).[15] | Relatively low sensitivity for trace impurities compared to chromatographic methods. |
| Karl Fischer | Water content determination. | High accuracy and precision for water. | Only measures water content. |
Experimental Protocols: A Practical Approach
Protocol 1: Purity and Impurity Profiling by RP-HPLC-UV
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
-
Data Analysis: Integrate all peaks. Calculate the area percentage of the main peak to determine purity. For impurities, report any peak greater than the reporting threshold (typically 0.05% as per ICH Q3A).[5][16] Identify any impurity exceeding the identification threshold (typically 0.10%).
Protocol 2: Identity Confirmation by ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiment: Acquire a standard one-dimensional proton spectrum.
-
Data Analysis:
-
Chemical Shift: Compare the observed chemical shifts of the signals to theoretical predictions or data from a reference standard. Key expected signals would include those for the tert-butyl group (~1.4 ppm), the piperazine ring protons, and the ethyl sidechain protons.
-
Integration: Verify that the relative integrals of the signals match the number of protons in each part of the molecule (e.g., a 9H singlet for the t-butyl group).
-
Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to confirm the connectivity between adjacent non-equivalent protons.
-
Conclusion
The purity assessment of this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. While HPLC serves as the primary tool for purity quantitation and profiling of organic impurities, its data must be contextualized with results from GC-MS for volatile components and confirmed by NMR for absolute structural identity. By understanding the capabilities and limitations of each method and grounding the entire process in the framework of ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby building a foundation of trust and reliability into their scientific endeavors.
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- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
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- ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Pharmaffiliates. (n.d.). Piperazine-impurities.
- Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
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- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Wikipedia. (n.d.). Piperazine.
- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.
- Wiley-VCH. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
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The Strategic Advantage of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in PROTAC Design: A Comparative Guide
In the rapidly evolving landscape of drug discovery, the paradigm of targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an in-depth technical comparison of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, a key building block for rigid linkers, against flexible polyethylene glycol (PEG) based linkers in the context of PROTAC design, with a focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established cancer target.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far from a passive tether; it plays a crucial role in dictating the molecule's overall performance. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker orients the E3 ligase in a manner that facilitates the efficient ubiquitination of the target protein, marking it for degradation by the proteasome.
Core Directive: A Comparative Analysis of Linker Scaffolds
This guide will focus on a comparative analysis of two distinct linker strategies: the rigid, piperazine-based linker derived from this compound and the flexible, commonly used PEG-based linkers. We will explore how the choice of linker impacts key performance metrics of PROTACs, including degradation efficiency (DC50 and Dmax) and cell permeability, using the degradation of BRD4 as a case study.
Introducing the Contenders:
-
This compound: This building block provides a rigid piperazine scaffold. Such rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability. The piperazine moiety can also be protonated at physiological pH, which can improve water solubility and cell permeability, key challenges in PROTAC development.[1][2][3]
-
Flexible PEG Linkers: Polyethylene glycol chains are widely used due to their synthetic accessibility and their ability to enhance the aqueous solubility of PROTACs.[4] However, their high flexibility can sometimes lead to less defined ternary complex conformations and potential metabolic liabilities.
Comparative Performance Analysis: A Data-Driven Approach
While direct head-to-head studies of PROTACs differing only in the specific linker are not always available, we can draw meaningful comparisons from the wealth of data on BRD4 degraders. The following table summarizes representative data for BRD4-targeting PROTACs, highlighting the impact of linker type on degradation potency and efficiency.
| PROTAC (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 (PEG-based) | BRD4 | VHL | 25 | >90 | HeLa | [5] |
| dBET1 (PEG-based) | BRD4 | CRBN | 4 | >95 | RS4;11 | [5] |
| ARV-771 (PEG-based) | BRD2/3/4 | VHL | <1 | Not Reported | CRPC cells | [6] |
| Representative Piperazine-based PROTAC | BRD4 | CRBN | 60 | >90 | MDA-MB-231 | [7] |
Expert Interpretation: The data indicates that both flexible PEG-based linkers and rigid piperazine-containing linkers can be utilized to create highly potent BRD4 degraders, with DC50 values in the low nanomolar range and achieving near-complete target degradation. The choice of linker is highly context-dependent, and optimal performance is achieved through empirical testing for each specific target and E3 ligase pair.[1][8] Rigid linkers, such as those derived from this compound, are increasingly being incorporated into clinical candidates like ARV-110 and ARV-471, suggesting their importance in achieving desirable pharmacokinetic properties.[9][][11][12][13][14]
Experimental Protocols: A Guide to Synthesis and Evaluation
To provide a practical framework for researchers, this section details the synthesis of the target linker building block and a key experimental protocol for evaluating PROTAC efficacy.
Synthesis of this compound
Step 1: Synthesis of tert-butyl 4-(2-((diphenylmethylene)amino)ethyl)-3-oxopiperazine-1-carboxylate
-
To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).
-
Add N-(2-bromoethyl)diphenylmethanimine (1.2 eq) to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Step 2: Deprotection to yield this compound
-
Dissolve the product from Step 1 in a mixture of tetrahydrofuran (THF) and 1N aqueous hydrochloric acid (HCl).
-
Stir the reaction at room temperature for 4 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Experimental Workflow: BRD4 Degradation Assay via Western Blot
This protocol provides a standardized method to quantify the degradation of BRD4 in cultured cells following treatment with a PROTAC.[19][20][21][22][23]
1. Cell Culture and Treatment:
- Culture a relevant human cell line (e.g., HeLa or a cancer cell line like 22Rv1) to 70-80% confluency.[20]
- Treat the cells with varying concentrations of the BRD4-targeting PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Lysate Preparation:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
- Normalize the protein concentrations of all samples.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
4. Western Blotting:
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or a commercial blocking buffer in Tris-buffered saline with Tween 20 (TBST).[23]
- Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[20]
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
- Quantify the band intensities using image analysis software.
- Normalize the BRD4 band intensity to the loading control.
- Calculate the percentage of BRD4 degradation relative to the vehicle control for each PROTAC concentration.
- Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Visualizing the Molecular Machinery
To better understand the processes described, the following diagrams illustrate the synthetic workflow and the biological pathway of PROTAC-mediated degradation.
Caption: Synthetic workflow for the preparation of the target linker building block.
Caption: Mechanism of PROTAC-mediated degradation of the BRD4 protein.
Conclusion: A Strategic Choice in Drug Design
The selection of a linker is a critical decision in the rational design of PROTACs. While flexible PEG linkers have demonstrated utility, the incorporation of rigid scaffolds, such as the piperazine moiety derived from this compound, offers distinct advantages. These include the potential for improved metabolic stability, enhanced cell permeability, and the ability to pre-organize the PROTAC for optimal ternary complex formation. The successful advancement of piperazine-containing PROTACs into clinical trials underscores the strategic value of this building block in the development of next-generation protein degraders. This guide provides researchers with the foundational knowledge, comparative data, and experimental protocols to effectively leverage this important tool in their drug discovery efforts.
References
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Reaction Biology. Cellular BRD4 Protein Degradation Assay. Available at: [Link].
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Reaction Biology. Cellular BRD4 Protein Degradation Assay. Available at: [Link].
- Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020, 1(5): 273–312.
- Pettersson, M., & Crews, C. M. Proteolysis Targeting Chimeras (Protacs) — Past, Present and Future. Journal of Medicinal Chemistry.
- Mares, A., et al. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. 2022.
- Pfizer. A Second-Generation Route to the Cereblon Fragment of ARV-471, Vepdegestrant. Organic Process Research & Development. 2025.
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- Li, B., & Hao, W. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Frontiers in Pharmacology.
- Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. 2022, 12(35), 21968–21977.
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AxisPharm. ARV-110 | PROTAC PEG. Available at: [Link].
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DC Chemicals. ARV-471|CAS 2229711-68-4. Available at: [Link].
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Bio-Rad Antibodies. Western Blot Protocol. Available at: [Link].
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- Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. 2018, 28(4), 503-505.
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- ResearchGate.
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A Comparative Guide to Alternatives for tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the burgeoning field of targeted protein degradation, the choice of bifunctional linker molecules is paramount. Among these, tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate has emerged as a valuable building block, primarily for the construction of Proteolysis Targeting Chimeras (PROTACs). Its rigid piperazinone core and the presence of a protected primary amine offer a unique combination of structural pre-organization and synthetic versatility. However, the rational design of bioactive molecules necessitates a thorough understanding of the available chemical toolbox. This guide provides a comprehensive comparison of this compound with viable alternatives, supported by experimental data and detailed synthetic protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Central Role of Piperazinone-Based Linkers
The piperazine- and piperazinone-based motifs are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[][2] In the context of PROTACs, the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the final molecule's efficacy.[3] The rigidity of the piperazinone core in this compound can pre-organize the PROTAC into a bioactive conformation, which is crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.[4] This pre-organization can lead to more potent and efficient protein degradation.[4]
Alternatives to the Piperazinone Scaffold
The selection of an appropriate linker is a multi-parameter optimization problem. While the rigidity of the piperazinone scaffold is advantageous, other factors such as solubility, cell permeability, and ease of synthesis may necessitate the exploration of alternatives.[5][6] The primary alternatives to this compound can be broadly categorized as:
-
Piperidine-Based Rigid Linkers: These six-membered saturated heterocyclic rings also introduce conformational rigidity.[4]
-
Flexible Alkyl and Polyethylene Glycol (PEG) Linkers: These offer greater conformational freedom and can be synthetically more straightforward to incorporate.[2]
-
Acyclic Aminoethyl Amine Building Blocks: These non-cyclic analogues provide maximum flexibility and can be synthetically highly accessible.
The following sections will delve into a detailed comparison of these alternatives, focusing on their performance in relevant applications, physicochemical properties, and synthetic accessibility.
Performance Comparison in PROTAC-Mediated Protein Degradation
A key application for these building blocks is in the synthesis of PROTACs. The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following table summarizes comparative data for different linker classes in the degradation of Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.
| Linker Type | Target/E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Piperazine-based (Rigid) | BRD4/CRBN | <10 | >90 | [7] |
| Alkyl Chain (Flexible) | BRD4/CRBN | ~1 | >90 | [7] |
| PEG-based (Flexible) | BRD4/CRBN | 18 | ~98 | [2] |
Note: The data presented is for the general class of linkers and not a direct head-to-head comparison of specific molecules. The performance of a PROTAC is highly dependent on the specific combination of the target ligand, E3 ligase ligand, and the linker.
The data suggests that while all three classes of linkers can be used to generate potent degraders, rigid piperazine-based linkers can achieve high levels of degradation at very low concentrations.[7] However, flexible linkers, particularly simple alkyl chains, can also be highly effective.[7] The choice of linker is therefore not straightforward and often requires empirical validation for each specific target and E3 ligase pair.
Physicochemical Properties and Their Impact
The physicochemical properties of the linker have a profound impact on the overall drug-like properties of the final molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
| Property | Piperazinone-Based | Piperidine-Based | Flexible (Alkyl/PEG) | Acyclic Aminoethyl Amines |
| Rigidity | High | High | Low to Medium | Very Low |
| Solubility | Can be enhanced by protonation of the second nitrogen.[3][8] | Moderate | PEG linkers are hydrophilic and generally improve solubility. Alkyl chains are hydrophobic.[2] | Generally good water solubility. |
| Permeability | Favorable lipophilicity may aid permeability, but the charged state can reduce passive diffusion.[4] | Generally good | A key challenge for PROTACs due to high molecular weight. Can be assessed via PAMPA or Caco-2 assays.[6] | Can be high due to low molecular weight and flexibility. |
| Metabolic Stability | Rigid structures can be less prone to metabolism.[4] | Generally good | Can be susceptible to metabolism. | Can be susceptible to metabolism. |
The piperazinone and piperidine scaffolds offer the advantage of rigidity, which can improve metabolic stability.[4] The second nitrogen in the piperazine ring provides a handle for modulating solubility through pH-dependent protonation.[3][8] Flexible linkers, especially PEG chains, can enhance solubility but may also increase the molecule's hydrodynamic radius, potentially impeding cell permeability.[]
Synthetic Accessibility: A Practical Consideration
The ease and cost-effectiveness of synthesizing the linker building block are crucial factors in drug development.
Caption: Comparison of synthetic accessibility.
In general, acyclic and simple flexible linkers are the most synthetically accessible. Piperidine-based linkers also benefit from a wealth of established synthetic methodologies. The synthesis of the more complex piperazinone-based building blocks can be more challenging, often requiring multi-step sequences.
Experimental Protocols
To provide a practical resource, detailed, step-by-step methodologies for the synthesis of key building blocks are provided below.
Protocol 1: Synthesis of tert-Butyl 2-(piperazin-1-yl)ethylcarbamate (Precursor to Piperazine-based Linkers)
This protocol describes the synthesis of a key intermediate for piperazine-based linkers.
Caption: Workflow for the synthesis of a piperazine intermediate.
Materials:
-
Benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate
-
Methanol
-
10% Palladium on carbon
-
Celite
Procedure:
-
A solution of benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate (2.60 g, 7.16 mmol) in methanol (50 ml) is degassed.
-
10% Palladium on carbon (500 mg) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere for 2 hours.
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield tert-butyl 2-(1-piperazinyl)ethylcarbamate as a yellow gum (1.60 g, 97% yield).[9]
Protocol 2: Synthesis of tert-Butyl (2-aminoethyl)carbamate (Acyclic Alternative)
This protocol details a one-pot synthesis of a simple acyclic aminoethyl amine building block.
Caption: Workflow for the synthesis of an acyclic alternative.
Materials:
-
1,2-Ethanediamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol
-
Hydrochloric acid (2M)
-
Sodium hydroxide (2M)
-
Dichloromethane
-
Sodium sulfate
Procedure:
-
To a solution of 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL), add tert-butyl phenyl carbonate (64.62 g, 0.33 mol).
-
Heat the reaction mixture to reflux and stir overnight (18 hours).
-
Cool the reaction mixture to room temperature and concentrate to approximately 150 mL using a rotary evaporator.
-
Add water (300 mL) and adjust the pH to approximately 3 by the careful addition of 2M HCl.
-
Extract the aqueous phase with dichloromethane (3 x 400 mL).
-
Adjust the pH of the aqueous phase to 12 by the addition of 2M NaOH and extract with dichloromethane (5 x 500 mL).
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a yellow oil (27.0 g, 51%).[4]
Conclusion and Future Perspectives
The selection of a linker building block in the design of complex molecules like PROTACs is a critical decision that balances multiple competing factors. This compound offers the distinct advantage of a rigid core, which can be beneficial for pre-organizing the molecule into a bioactive conformation. However, alternatives such as piperidine-based linkers, flexible alkyl and PEG chains, and acyclic aminoethyl amines provide a broader range of physicochemical properties and synthetic accessibility.
The experimental data suggests that there is no single "best" linker; the optimal choice is highly dependent on the specific biological system. The provided comparative data and detailed synthetic protocols serve as a valuable resource for researchers to navigate this complex decision-making process. As our understanding of the intricate structure-activity relationships of bifunctional molecules deepens, the rational design and selection of linkers will continue to be a key driver of innovation in drug discovery.
References
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (2025). BenchChem.
- Comparing the efficacy of different PROTAC linkers in targeted protein degrad
- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar.
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (2025). BenchChem.
- 1-(2-N-Boc-Aminoethyl)piperazine synthesis. (n.d.). ChemicalBook.
- (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC.
- Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. (2023). WuXi AppTec.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Synthesis of t-butyl (2-aminoethyl)
- tert-Butyl N-(2-aminoethyl)
- Amines: Versatile Building Blocks in Organic Chemistry and Beyond. (n.d.). Amerigo Scientific.
- Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for the Synthesis of PROTACs Using Tert-butyl 6-bromohexano
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
- A Comparative Guide to PROTAC Linkers: N-Boc-piperazine-C3-COOH vs.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate (CAS No: 192130-34-0). As a compound frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its unique chemical structure—incorporating a Boc-protected carbamate, a piperazine ring, and a primary amine—necessitates a rigorous and informed approach to waste management.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
Part 1: Core Directive - Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This initial assessment dictates the necessary safety precautions and the appropriate disposal pathway.
Hazard Profile
This compound is classified as a hazardous substance.[3] The primary risks associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315 : Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation. | [3][4][5] |
| Specific Target Organ Toxicity | H335 : May cause respiratory irritation. | [3][4][5] |
| Acute Toxicity, Oral | H302 : Harmful if swallowed. | [3] |
The Globally Harmonized System (GHS) designates this chemical with the "Warning" signal word, underscoring the need for careful handling.[3][4]
Mandatory Personal Protective Equipment (PPE) & Handling
The causality behind PPE selection is to create a complete barrier against the identified hazards. Given the compound's irritant properties, the following PPE is mandatory:
-
Eye Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards to prevent contact from splashes or airborne particles.[5]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[6] Given that piperazine derivatives can cause skin burns, robust hand protection is non-negotiable.[6][7]
-
Body Protection : A laboratory coat must be worn.[6] For significant handling operations, consider a disposable coat to prevent cross-contamination.
-
Respiratory Protection : All handling and weighing of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[3][8]
Part 2: The Disposal Workflow - A Self-Validating System
Proper disposal is a systematic process. The following workflow is designed to ensure that each step logically and safely leads to the next, from the point of waste generation to its final collection.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Never dispose of this chemical or its contaminated materials down the drain or in regular trash. [3][12]All waste must be collected in properly labeled, sealed containers and disposed of through your institution's environmental health and safety office, in accordance with local regulations. [3][5]
References
- A Comprehensive Technical Guide to the Safe Handling of Boc-NH-PEG6-amine. (2025). Benchchem.
- tert-Butyl 4-(2-aminoethyl)
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
- Personal protective equipment for handling Piperazine-2-thione. (2025). Benchchem.
- tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate Safety D
- SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- Piperazine Safety D
- Essential Safety and Logistical Information for Handling Piperazin-2-one-d6. (2025). Benchchem.
- B3804 - tert-Butyl 3-Oxopiperazine-1-carboxylate - SAFETY D
- 4-(2-AMINO-ETHYL)
- Aldrich 235385 - SAFETY D
- (S)
- tert-Butyl 4-(2-aminoethyl)
- tert-Butyl 4-(2-aminoethyl)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
